Bis-sulfone-PEG12-NHS Ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H80N2O22S2/c1-45-3-11-50(12-4-45)81(64,65)43-49(44-82(66,67)51-13-5-46(2)6-14-51)55(62)47-7-9-48(10-8-47)56(63)57-18-20-69-22-24-71-26-28-73-30-32-75-34-36-77-38-40-79-42-41-78-39-37-76-35-33-74-31-29-72-27-25-70-23-21-68-19-17-54(61)80-58-52(59)15-16-53(58)60/h3-14,49H,15-44H2,1-2H3,(H,57,63) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDSAKOWMGLMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80N2O22S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1197.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The PEG12 Advantage: Engineering Solubility and Specificity in Bioconjugation
[1]
Executive Summary
In the precise architecture of biotherapeutics—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the linker is no longer a passive connector.[1] It is a functional component that dictates pharmacokinetics, solubility, and therapeutic index.[1]
This technical guide analyzes the PEG12 spacer (a polyethylene glycol chain of 12 ethylene oxide units).[1] Unlike short alkyl spacers that suffer from hydrophobicity and steric limitations, or ultra-long PEG polymers that introduce entropy penalties, PEG12 occupies a "Goldilocks" zone.[1] It provides a spacer arm length of approximately 45–56 Å , offering critical hydration shielding for hydrophobic payloads while maintaining sufficient rigidity to facilitate ligand-receptor interactions.[1]
Part 1: The Physicochemical Rationale[1]
The "Hydration Shell" Mechanism
The primary failure mode for many heterobifunctional crosslinkers (e.g., SMCC) is the aggregation of the conjugate due to the hydrophobicity of the payload (e.g., cytotoxic drugs like MMAE or pyrrolobenzodiazepines).[1]
PEG12 introduces a highly hydrophilic domain.[1] Each ethylene oxide unit (
-
Thermodynamic Benefit: This hydration shell increases the hydrodynamic radius (
) of the conjugate, effectively "masking" hydrophobic payloads from solvent interactions that drive aggregation.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Steric Benefit: The ~50 Å length allows the reactive groups (e.g., NHS ester and Maleimide) to bypass the steric bulk of large proteins (like mAbs), accessing surface residues that shorter linkers (like the 8.3 Å spacer of SMCC) cannot reach.[1]
Visualization: The Stealth Effect
The following diagram illustrates how PEG12 prevents hydrophobic collapse compared to a standard alkyl linker.
Figure 1: Mechanism of Hydrophobic Shielding.[1] The PEG12 spacer recruits water molecules (yellow), preventing the hydrophobic payload (green) from folding back onto the antibody surface or aggregating with other conjugates.[1]
Part 2: Application in Antibody-Drug Conjugates (ADCs)[1][2][3]
Overcoming the DAR Ceiling
In ADC development, the Drug-to-Antibody Ratio (DAR) is critical.[1][2] Traditional linkers often limit DAR to 2–4 because higher loading causes precipitation.[1]
-
The PEG12 Solution: By neutralizing the hydrophobicity of multiple drug payloads, PEG12 allows researchers to push DAR towards 8 without compromising solubility.[1]
-
Clearance: The increased hydrodynamic volume reduces renal clearance rates, extending the circulation half-life (
) of the therapeutic.[3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Comparative Data: Linker Performance
| Feature | SMCC (Alkyl) | PEG4 Spacer | PEG12 Spacer |
| Spacer Length | ~8.3 Å | ~18 Å | ~53 Å |
| Hydrophilicity | Low (Hydrophobic) | Moderate | High |
| Aggregation Risk | High at DAR > 4 | Moderate | Low at DAR > 6 |
| Immunogenicity | Moderate | Low | Lowest (Stealth) |
| Application | Surface conjugation | Small molecule labeling | High-load ADCs, PROTACs |
Part 3: Application in PROTACs
In Proteolysis Targeting Chimeras (PROTACs), the linker must span the gap between the E3 ligase and the Protein of Interest (POI).[1][5]
The "Action at a Distance"
If the linker is too short, the E3 ligase and POI cannot form a stable Ternary Complex due to steric clashes.[1]
-
PEG12 Utility: With a length of ~50 Å, PEG12 is ideal for "buried" binding pockets.[1] It provides the flexibility required for the two proteins to orient themselves correctly for ubiquitination.[1]
-
Permeability: While long PEGs can reduce cell permeability, PEG12 strikes a balance, remaining small enough for cellular uptake while providing the necessary reach.[1]
Part 4: Experimental Workflow (NHS-PEG12-Maleimide)
Objective: Conjugate a cysteine-containing payload (e.g., a peptide or drug) to a lysine-containing carrier (e.g., Antibody) using SM(PEG)12 (Succinimidyl-([N-maleimidopropionamido]-dodecaethyleneglycol) ester).[1]
Reagents & Buffers
-
Conjugation Buffer: PBS (100mM Phosphate, 150mM NaCl), pH 7.2. Note: Avoid primary amines (Tris, Glycine).[1]
-
Crosslinker Stock: 250 mM SM(PEG)12 in dry DMSO. Critical: Prepare immediately before use.[1] NHS esters hydrolyze rapidly.
-
Desalting Columns: Zeba™ Spin Desalting Columns (7K MWCO).[1]
Step-by-Step Protocol
-
Protein Preparation:
-
Activation (First Arm):
-
Purification (Critical Step):
-
Conjugation (Second Arm):
-
Final Polish:
-
Remove unreacted payload via size-exclusion chromatography (SEC) or dialysis.[1]
-
Workflow Diagram
Figure 2: Heterobifunctional Conjugation Workflow. Note the critical purification step between NHS activation and Maleimide conjugation to prevent cross-reactivity.
Part 5: Troubleshooting & Optimization
Hydrolysis vs. Conjugation
The NHS ester half-life is pH-dependent.[1] At pH 7.0,
-
Optimization: If conjugation efficiency is low, lower the pH to 7.0 to preserve the NHS ester, or increase the molar excess of the crosslinker.[1]
Maleimide Stability
Maleimides can hydrolyze to open-ring forms which are non-reactive towards thiols but stable.[1]
References
Site-Specific Conjugation via Bis-Sulfone Reagents: A Technical Guide to Disulfide Re-bridging
Executive Summary
The transition from first-generation Antibody-Drug Conjugates (ADCs) to next-generation therapeutics demands precision. Traditional stochastic conjugation (Lysine-NHS) and instable thiol-maleimide chemistries often result in heterogeneous mixtures and premature payload loss in vivo.
This guide details the bis-sulfone disulfide re-bridging strategy (often associated with technologies like ThioBridge™). By exploiting the latent reactivity of native interchain disulfides, this method allows for the site-specific insertion of a payload while structurally reinforcing the antibody with a stable three-carbon bridge. This document serves as an operational roadmap for implementing this chemistry in a drug development workflow.
Part 1: Mechanistic Foundation
The "Zipper" Principle
Unlike maleimides, which hang off a single sulfur atom like a pendant, bis-sulfone reagents function as a structural staple. The reagent targets the two sulfur atoms liberated from a reduced disulfide bond.[1][2][3][4][5][6][7]
The mechanism proceeds via a cascade of addition-elimination reactions:[2]
-
Activation: Under physiological-to-mildly basic conditions (pH 7.4–8.0), the bis-sulfone reagent undergoes an elimination reaction, releasing a sulfinic acid moiety to generate a reactive mono-sulfone double bond.
-
First Intercalation: One thiolate from the protein attacks this double bond (Michael addition).
-
Second Activation & Closure: A second elimination occurs on the reagent, generating a second double bond, which is immediately attacked by the partner thiolate.
-
Result: A stable 3-carbon bridge locks the two cysteines together, maintaining the protein's tertiary structure.[4]
Mechanism Visualization
Figure 1: The reagent sequentially alkylates both sulfur atoms, effectively "re-zipping" the disulfide bond with a payload inserted.[2][4][6][7]
Part 2: Strategic Advantages & Data Analysis
Stability: The Retro-Michael Solution
The primary failure mode of maleimide ADCs is the retro-Michael reaction , where the thioether bond reverses in plasma, transferring the drug payload to serum albumin. This leads to off-target toxicity and reduced efficacy. Bis-sulfone bridges are chemically irreversible under physiological conditions.
Homogeneity: Defined DAR
IgG1 antibodies typically contain 4 reducible interchain disulfide bonds. Complete reduction and re-bridging yields a highly homogeneous Drug-to-Antibody Ratio (DAR) of 4.[3]
Comparative Analysis Table
| Feature | Maleimide (Cysteine) | NHS-Ester (Lysine) | Bis-Sulfone (Re-bridging) |
| Site Specificity | Moderate (requires reduction) | Low (stochastic) | High (Native Disulfides) |
| Serum Stability | Low (Retro-Michael exchange) | High (Amide bond) | High (3-Carbon Bridge) |
| DAR Control | Variable (0-8 distribution) | Poisson Distribution | Tight (Typically DAR 4) |
| Structural Integrity | Disulfides broken | Intact | Disulfides Re-bridged |
| Linker Hydrophobicity | Variable | Variable | Often improves solubility |
Part 3: Experimental Protocol
Pre-requisite: Ensure your protein (e.g., IgG1) is in a buffer free of nucleophilic amines (Tris) or thiols. PBS (pH 7.4) containing 5-10 mM EDTA is recommended.
Step 1: Reduction[2][3][5][6][7][8]
-
Reagent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT as it does not require removal before conjugation (it does not react rapidly with bis-sulfones).
-
Stoichiometry: Add 1.1 – 1.5 molar equivalents of TCEP per disulfide bond. For an IgG1 (4 disulfides), use ~4.5–6.0 equivalents of TCEP per antibody.
-
Incubation: 1–2 hours at 37°C or 2–4 hours at Room Temperature (RT).
-
Validation: Verify full reduction via SDS-PAGE or LC-MS (shift in mass corresponding to Heavy/Light chain separation).
Step 2: Conjugation[3][6][7][8]
-
Buffer Adjustment: Adjust pH to 7.8 – 8.0 . This is critical.
-
Why? You need the cysteines to be thiolate anions (S-), but going too high (>8.5) increases the rate of reagent hydrolysis (deactivation).
-
-
Reagent Addition: Add the bis-sulfone reagent (dissolved in DMSO/DMF) to the reduced antibody.
-
Stoichiometry: 1.1 equivalents per disulfide bond (e.g., 4.4 eq per IgG).
-
Solvent: Keep final organic solvent concentration <10% (v/v) to prevent precipitation.
-
-
Incubation: 4 hours at RT or Overnight at 4°C.
Step 3: Purification[1][2][9]
-
Remove excess small molecules using Tangential Flow Filtration (TFF) or a desalting column (e.g., PD-10, Zeba Spin) equilibrated in storage buffer (e.g., Histidine-Trehalose pH 6.0).
Workflow Visualization
Figure 2: Step-by-step process flow ensuring quality control at the critical reduction stage.
Part 4: Troubleshooting & Optimization
Incomplete Re-bridging ("Half-Antibodies")
-
Symptom: SDS-PAGE shows bands at ~75kDa (Half-antibody) or ~125kDa (H2L) instead of ~150kDa.
-
Cause: One side of the bis-sulfone reacted, but the second elimination/cyclization failed, or the disulfide reformed (oxidized) before the reagent could intercalate.
-
Solution:
-
Increase pH slightly (to 8.0) to drive the elimination kinetics.
-
Ensure strict anaerobic conditions during reduction if re-oxidation is suspected.
-
Add reagent immediately after TCEP incubation (or co-incubate if compatible).
-
Precipitation
-
Cause: Hydrophobic payload interacting with the protein surface or high organic solvent percentage.
-
Solution:
-
Limit DMSO/DMF to 5-8%.
-
Use a PEGylated bis-sulfone linker (e.g., PEG24 spacer) to shield the hydrophobic payload.
-
Low Conjugation Efficiency
-
Cause: Hydrolysis of the bis-sulfone reagent competes with conjugation.
-
Solution:
-
Do not store the reagent in aqueous buffer; add it fresh.
-
Increase reagent stoichiometry (up to 1.5–2.0 eq per disulfide) if hydrolysis is rapid.
-
References
-
Brocchini, S., et al. (2006).[1][5] "PEGylation of native disulfide bonds in proteins."[1][2][4][5][6] Nature Protocols, 1, 2241–2252.[1][5]
-
Balan, S., et al. (2007).[4][7] "Site-Specific PEGylation of Protein Disulfide Bonds Using a Three-Carbon Bridge." Bioconjugate Chemistry, 18(1), 61-76.
-
Badescu, G., et al. (2014).[4] "Bridging Disulfides for Stable and Defined Antibody Drug Conjugates." Bioconjugate Chemistry, 25(6), 1124–1136.[4]
-
Abzena. (n.d.). "ThioBridge™ Conjugation Technology."[8][9][10][11]
-
Shaunak, S., et al. (2006).[1][2] "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Nature Chemical Biology, 2, 312–313.
Sources
- 1. PEGylation of native disulfide bonds in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Disulfide bridge based PEGylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpcimedia.com [hpcimedia.com]
- 9. abzena.com [abzena.com]
- 10. abzena.com [abzena.com]
- 11. ThioBridge - A Site-Specific Conjugation Technology For The Design And Manufacture Of Next-Generation ADCs [bioprocessonline.com]
Advanced Technical Guide: Bis-Sulfone-PEG12-NHS Ester in Drug Delivery
Executive Summary
Bis-Sulfone-PEG12-NHS ester represents a third-generation heterobifunctional crosslinker designed to overcome the structural instability and heterogeneity inherent in traditional maleimide-based bioconjugation. By combining a bis-alkylating bis-sulfone moiety (for site-specific disulfide re-bridging) with an NHS ester (for amine targeting) and a PEG12 spacer (for solubility), this reagent enables the synthesis of homogeneous Antibody-Drug Conjugates (ADCs) with defined Drug-to-Antibody Ratios (DARs) and superior plasma stability.
This guide details the mechanistic principles, experimental protocols, and critical quality attributes required to utilize this reagent in high-fidelity drug delivery systems.
Part 1: Mechanistic Principles & Chemistry
The Bis-Sulfone "ThioBridge" Mechanism
Unlike maleimides, which react with single thiols to form pendant thioethers (often leading to structural destabilization of the antibody hinge region), the bis-sulfone moiety functions as a bis-alkylating agent .[1]
-
Target: Reduced interchain disulfide bonds (cystines) in antibodies (e.g., IgG1).[2]
-
Reaction: The reagent undergoes a sequence of addition-elimination reactions.[3] It intercalates between the two sulfur atoms of a reduced disulfide bond.
-
Outcome: It forms a stable 3-carbon bridge, effectively "re-bridging" the disulfide.[1][4][5] This restores the covalent linkage between the heavy and light chains (or heavy-heavy chains), maintaining the antibody's tertiary structure and thermal stability.
The NHS Ester & PEG12 Spacer
-
NHS Ester (N-hydroxysuccinimide): Targets primary amines (
) on small molecule payloads (e.g., cytotoxins like MMAE/MMAF) or lysine residues on proteins. It reacts to form a stable amide bond.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
PEG12 Spacer: A discrete polyethylene glycol chain (
).-
Hydrodynamics: Increases the hydrodynamic radius, shielding the hydrophobic payload.
-
Solubility: Prevents aggregation of the conjugate, a common failure mode in ADCs with hydrophobic linkers.
-
Comparative Advantage
| Feature | Traditional Maleimide | Bis-Sulfone (ThioBridge) |
| Binding Site | Single Cysteine (Free Thiol) | Paired Cysteines (Disulfide) |
| Structural Impact | Breaks interchain bridges; destabilizes hinge. | Re-bridges disulfides; restores stability. |
| DAR Control | Heterogeneous (0–8 distribution). | Homogeneous (typically DAR 4 for IgG1). |
| Plasma Stability | Susceptible to Retro-Michael exchange (payload loss). | Irreversible thioether bridge; highly stable. |
Part 2: Applications in Drug Delivery
Site-Specific Antibody-Drug Conjugates (ADCs)
The primary application is the construction of homogeneous ADCs.[6] By targeting the 4 interchain disulfides of an IgG1, Bis-Sulfone-PEG12-NHS allows for the precise attachment of 4 drug molecules (DAR 4) without genetic engineering (unlike THIOMABs).
Dual-Modality Probes
The reagent is used to attach an amine-functionalized fluorophore to a specific protein domain stabilized by a disulfide bond, enabling FRET studies where structural integrity is paramount.
Pharmacokinetic (PK) Modulation
The PEG12 spacer, combined with the stable linkage, reduces clearance rates. The re-bridging chemistry prevents the "linker fallout" observed with maleimides, where albumin scavenges the drug-linker in circulation.
Part 3: Experimental Protocols
Phase 1: Synthesis of Activated Payload (Drug-Linker)
Rationale: The NHS ester is hydrolysis-sensitive. It must be reacted with the amine-containing payload in an anhydrous organic solvent before aqueous conjugation to the antibody.
Materials:
-
Amine-containing Payload (e.g., MMAE-val-cit-PAB-NH2)[7]
-
Anhydrous DMSO or DMF[7]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Protocol:
-
Dissolution: Dissolve the Amine-Payload in anhydrous DMSO (10 mM concentration).
-
Activation: Add this compound (1.2 – 1.5 molar equivalents relative to payload).
-
Base Addition: Add TEA (2–3 equivalents) to catalyze the amide bond formation.
-
Incubation: React at Room Temperature (RT) for 2–4 hours under nitrogen.
-
Purification: Purify the Bis-Sulfone-PEG12-Payload intermediate via RP-HPLC (C18 column) to remove unreacted amine and hydrolyzed NHS. Lyophilize the product.
-
QC Check: Verify mass via LC-MS.[7] Ensure the Bis-Sulfone moiety is intact.
-
Phase 2: Antibody Conjugation (Disulfide Re-bridging)
Rationale: The antibody must be partially reduced to liberate thiols, then reacted with the Bis-Sulfone-Linker to re-bridge them.[1]
Materials:
-
Monoclonal Antibody (IgG1), 5–10 mg/mL in PBS (pH 7.4).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[7]
-
Bis-Sulfone-PEG12-Payload (from Phase 1).[7]
-
Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.4–7.8.
Protocol:
-
Reduction:
-
Add TCEP (2.5 – 4.0 molar equivalents per antibody) to the antibody solution.
-
Note: 4 equivalents targets the 4 interchain disulfides of IgG1.[2]
-
Incubate at 37°C for 1–2 hours.
-
Critical: If using DTT, you must perform a buffer exchange (PD-10 column) to remove excess DTT before adding the linker. TCEP is compatible with bis-sulfone and does not strictly require removal, though removal is recommended to prevent side reactions.
-
-
Conjugation:
-
Dissolve Bis-Sulfone-PEG12-Payload in DMSO (5–10% v/v final concentration in reaction).
-
Add the linker to the reduced antibody (4–6 molar equivalents per antibody). A slight excess ensures complete re-bridging.
-
Incubate at 4°C overnight or RT for 4 hours. The re-bridging reaction is slower than maleimide conjugation.
-
-
Purification:
-
Remove excess small molecules via Size Exclusion Chromatography (SEC) or extensive dialysis.
-
-
Characterization:
-
HIC-HPLC: Determine DAR and homogeneity.
-
SDS-PAGE (Non-reducing): Verify the restoration of the full antibody size (~150 kDa). If bridging failed, you will see light chain (~25 kDa) and heavy chain (~50 kDa) bands.
-
Part 4: Visualization of Workflows
Mechanism of Disulfide Re-bridging
The following diagram illustrates the chemical transformation from a native disulfide to the stabilized thioether bridge.
Caption: Step-wise mechanism of disulfide re-bridging. Reduction opens the hinge; Bis-Sulfone intercalates and covalently links both sulfur atoms.
Complete ADC Synthesis Workflow
This flowchart details the parallel processing of the payload and the antibody.
Caption: Convergent synthesis workflow. The hydrolysis-sensitive NHS coupling is performed first, followed by the aqueous disulfide bridging.
References
-
AxisPharm. this compound: Reagents for Site Specific Conjugation. Retrieved from [Link]
- Balan, A., et al. (2007).Site-specific PEGylation of protein disulfide bonds using a three-carbon bridge. Bioconjugate Chemistry. (Contextual grounding on bis-sulfone mechanism).
- Schumacher, F. F., et al. (2014).In situ maleimide bridging of disulfides and a new approach to protein PEGylation. Bioconjugate Chemistry. (Comparison of bridging technologies).
-
Shaunak, S., et al. (2006). Site-specific PEGylation of native disulfide bonds in therapeutic proteins. Nature Chemical Biology. Retrieved from [Link]
Sources
- 1. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound, 2055105-51-4 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Site Specific Linkers | BroadPharm [broadpharm.com]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 9. This compound | CAS:2055105-51-4 | AxisPharm [axispharm.com]
hydrophilicity of peg12 linkers in protein modification
An In-depth Technical Guide to the Hydrophilicity of PEG12 Linkers in Protein Modification
Authored by a Senior Application Scientist
Foreword: Beyond the Linker-as-a-String Paradigm
In the realm of protein modification, particularly for therapeutic applications, linkers are often simplistically viewed as mere tethers connecting a protein to another moiety. This perspective, however, overlooks the profound impact a linker's physicochemical properties can have on the final conjugate's behavior. This guide delves into the critical role of hydrophilicity, focusing specifically on the discrete Polyethylene Glycol (PEG) linker with 12 ethylene oxide units (PEG12). We will move beyond the "linker-as-a-string" model to explore how the inherent hydrophilicity of a PEG12 linker is a key design element that dictates the solubility, stability, pharmacokinetics, and ultimately, the therapeutic efficacy of a modified protein. This document is intended for researchers, chemists, and drug developers who seek a deeper, mechanistic understanding to inform their bioconjugation strategies.
The Fundamental Role of Hydrophilicity in Bioconjugate Design
The aqueous environment of biological systems presents a significant challenge for many proteins and their conjugates, especially those involving hydrophobic drugs or labels. Poor aqueous solubility can lead to aggregation, reduced bioavailability, and increased immunogenicity. Enhancing the hydrophilicity of a protein therapeutic is a cornerstone of modern drug development.[][2]
The covalent attachment of PEG chains, a process known as PEGylation, is a well-established strategy to increase the hydrophilicity and apparent size of protein therapeutics.[][2] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the conjugate.[3] This hydration shell serves multiple purposes:
-
Increases Aqueous Solubility: By effectively cloaking hydrophobic regions of the protein or a conjugated payload, the PEG linker enhances the overall solubility of the conjugate in physiological buffers.[][2][3]
-
Reduces Aggregation: The steric hindrance provided by the flexible, hydrated PEG chain prevents protein-protein interactions that lead to aggregation.
-
Masks Immunogenic Epitopes: The hydration shell can shield antigenic sites on the protein surface, reducing recognition by the immune system and thereby lowering the immunogenicity of the therapeutic.[4]
-
Improves Pharmacokinetics: The increased hydrodynamic radius resulting from PEGylation reduces renal clearance, leading to a longer circulation half-life.[][4][5]
The PEG12 Advantage: Precision in a Polydisperse World
Traditional PEGylating reagents are often polydisperse, meaning they consist of a mixture of PEG chains with varying lengths and molecular weights. This heterogeneity can lead to a complex mixture of final products, posing significant challenges for characterization, purification, and ensuring batch-to-batch consistency.
Discrete PEG (dPEG®) linkers, such as PEG12, offer a solution to this problem. A PEG12 linker is a monodisperse compound with a precise, defined structure containing exactly 12 ethylene glycol units. This uniformity provides several key advantages:
-
Homogeneous Products: Conjugation with a PEG12 linker results in a single, well-defined final product rather than a mixture of PEGylated species.
-
Predictable Properties: The precise length and molecular weight allow for predictable changes in the physicochemical properties of the modified protein.
-
Simplified Analysis: The homogeneity of the conjugate simplifies analytical characterization by techniques such as mass spectrometry and chromatography.[6]
-
Regulatory Compliance: The well-defined nature of the final product is highly advantageous for regulatory submissions.
The PEG12 linker strikes a balance between providing sufficient hydrophilicity and spatial separation without adding excessive molecular weight, which could potentially interfere with the protein's biological activity.
The Mechanism of Hydrophilicity Enhancement by PEG12 Linkers
The hydrophilicity of a PEG12 linker is a direct result of its chemical structure. The repeating ethylene oxide units create a flexible chain with a high density of ether oxygens. These oxygens are capable of forming hydrogen bonds with surrounding water molecules, creating a tightly associated hydration shell.
Caption: Hydration shell around a PEG12 linker.
This hydration shell effectively increases the hydrodynamic volume of the protein, which is the volume it occupies in solution. This has two major consequences: it physically masks the surface of the protein and any attached hydrophobic payload, and it significantly increases the apparent size of the molecule, which is a key factor in reducing its clearance by the kidneys.[5]
Impact on Physicochemical Properties of Proteins
The introduction of a PEG12 linker can dramatically alter the physicochemical properties of a protein.
| Property | Impact of PEG12 Linker | Rationale |
| Solubility | Significantly Increased | The hydrophilic nature of the PEG chain enhances interaction with water, often overcoming the insolubility of the parent protein or a hydrophobic payload.[][2][3] |
| Stability | Generally Increased | The PEG linker can provide steric hindrance that protects the protein from proteolytic degradation and can also reduce the propensity for aggregation, a common pathway for protein instability.[4] |
| Aggregation | Reduced | The flexible, hydrated PEG chain acts as a physical barrier, preventing the protein-protein interactions that lead to the formation of aggregates.[4] |
| Immunogenicity | Reduced | The hydration shell can mask immunogenic epitopes on the protein surface, leading to a reduced immune response.[4] |
Experimental Protocols for Protein Modification with PEG12 Linkers
The choice of conjugation chemistry is dictated by the available functional groups on the protein surface. The two most common strategies for introducing PEG12 linkers are targeting primary amines (lysine residues and the N-terminus) or free thiols (cysteine residues).
Protocol: Amine-Reactive PEGylation using PEG12-NHS Ester
This protocol targets the primary amines on lysine residues and the N-terminus of the protein. The N-hydroxysuccinimide (NHS) ester reacts with the deprotonated amine to form a stable amide bond.
Causality Behind Experimental Choices:
-
pH 8.0-8.5: This pH is a critical compromise. It is high enough to ensure a significant portion of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic, but not so high as to cause protein denaturation or significant hydrolysis of the NHS ester.[]
-
Molar Excess of PEG Reagent: A 10- to 20-fold molar excess is typically used to drive the reaction to completion.[8] However, this should be optimized to avoid over-PEGylation, which can lead to loss of activity.
-
Quenching: Adding a small molecule with a primary amine (e.g., Tris or glycine) quenches any unreacted PEG-NHS ester, preventing further modification during purification and analysis.
-
Purification: Size-exclusion chromatography (SEC) is an effective method for removing unreacted PEG and quenching reagents, as it separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.[]
Step-by-Step Methodology:
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer, such as Phosphate-Buffered Saline (PBS), at a concentration of 1-10 mg/mL.[10]
-
Ensure the buffer is amine-free (e.g., do not use Tris buffer for the reaction itself).
-
Adjust the pH of the protein solution to 8.0-8.5 using a suitable base, such as 1 M sodium bicarbonate.[]
-
-
PEG12-NHS Ester Preparation:
-
Allow the vial of PEG12-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Immediately before use, dissolve the PEG12-NHS ester in a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a stock concentration of 10 mM.[8][11]
-
-
Conjugation Reaction:
-
Add the calculated volume of the PEG12-NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).[8]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain protein stability.[8]
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring.[] Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes.
-
Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography (SEC) or dialysis.[][]
-
Protocol: Thiol-Reactive PEGylation using PEG12-Maleimide
This protocol provides a more site-specific approach by targeting the sulfhydryl groups of cysteine residues. The maleimide group reacts with the thiol to form a stable thioether bond.
Causality Behind Experimental Choices:
-
pH 7.0-7.5: This pH range is optimal for the specific reaction between the maleimide and the thiol group, while minimizing potential side reactions with amines.[10][12]
-
Reducing Agent (Optional): Many proteins have cysteine residues involved in disulfide bonds. A reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) is used to break these bonds and expose the free thiols for conjugation. TCEP is preferred over DTT as it does not contain a thiol group itself and therefore does not need to be removed before adding the maleimide reagent.[10]
-
Degassed Buffer: Thiols are susceptible to oxidation. Using a degassed buffer minimizes dissolved oxygen and preserves the reduced state of the cysteines.[10]
Step-by-Step Methodology:
-
Protein Preparation:
-
PEG12-Maleimide Preparation:
-
Prepare a 10 mM stock solution of PEG12-maleimide in anhydrous DMSO or DMF.[10]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) to remove unreacted PEG-maleimide and any reducing agent.[13]
-
Caption: General workflow for protein PEGylation.
Characterization of PEG12-Modified Proteins
Thorough characterization is essential to confirm successful conjugation and to ensure the quality and homogeneity of the final product. A combination of analytical techniques should be employed.
-
Size-Exclusion Chromatography (SEC): SEC is a primary tool for analyzing PEGylated proteins.[] It separates molecules based on their hydrodynamic size. Successful PEGylation will result in a significant decrease in the retention time of the protein, indicating an increase in its apparent size.[] SEC can be used to quantify the amount of remaining un-PEGylated protein and to detect the presence of aggregates.[14][15][16]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. While PEG itself is hydrophilic, its conjugation to a protein can sometimes lead to unexpected retention behavior on RP-HPLC columns.[17] However, this technique is very powerful for assessing the purity of the conjugate and can often separate species with different numbers of PEG chains attached (PEGamers).[][18]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a simple and rapid method to visually confirm PEGylation. The addition of the PEG12 linker will cause a noticeable increase in the apparent molecular weight of the protein, resulting in a shift to a higher position on the gel compared to the unmodified protein.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide the most definitive evidence of conjugation by confirming the exact mass of the PEGylated protein.[6] This allows for the precise determination of the number of PEG12 linkers attached to each protein molecule.
Case Study: PEG12 Linkers in Antibody-Drug Conjugates (ADCs)
In the development of Antibody-Drug Conjugates (ADCs), a linker connects a potent cytotoxic drug to a monoclonal antibody. The properties of this linker are critical to the ADC's success. Many cytotoxic payloads are highly hydrophobic, which can lead to aggregation and rapid clearance of the ADC.[3]
The incorporation of a hydrophilic PEG12 linker can mitigate these issues.[] Studies have shown that including PEG structures in the linker can improve the hydrophobicity profile of ADCs.[19] This enhancement of hydrophilicity allows for a higher drug-to-antibody ratio (DAR) without causing aggregation, leading to a more potent therapeutic.[3] Furthermore, the improved pharmacokinetics afforded by the PEG linker ensures that the ADC remains in circulation long enough to reach its target tumor cells.[3][20]
Conclusion and Future Outlook
The hydrophilicity of a PEG12 linker is not a passive property but an active design element that profoundly influences the therapeutic potential of a modified protein. Its discrete nature ensures product homogeneity, while its inherent hydrophilicity enhances solubility, improves stability, and optimizes pharmacokinetic profiles. As the field of bioconjugation continues to advance, the rational design and selection of linkers, with a deep understanding of properties like hydrophilicity, will remain paramount in the development of safer and more effective protein-based therapeutics. The move towards well-defined, monodisperse linkers like PEG12 represents a critical step in mastering the complexity of bioconjugate engineering.
References
-
Abberior Instruments. NHS ester protocol for labeling proteins. [Link]
-
Waters Corporation. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]
-
Tsumura, R., et al. (2024). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry. [Link]
-
ResearchGate. RP HPLC methods for PEGylated proteins downstream. [Link]
-
Wang, Y., & Latypov, R. F. (2019). Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation. Methods in Molecular Biology. [Link]
-
Biopharma PEG Scientific Inc. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Labinsights. [Link]
-
Kim, J., et al. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. Journal of Pharmaceutical Sciences. [Link]
-
Chen, Y. (2017). Studies on protein solubility. Scholars' Mine. [Link]
-
LCGC International. Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. [Link]
-
Fekete, S., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Li, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Molecular Pharmaceutics. [Link]
-
Cilli, E. M., & Brocchini, S. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Pharmaceuticals. [Link]
-
Liu, C., et al. (2024). Site-specific PEGylation of proteins: Insights into structural and functional changes. MedComm–Future Medicine. [Link]
-
Gonçalves, J., & Caliceti, P. (2024). Optimizing proteins through PEGylation. YouTube. [Link]
-
Giese, M. (2025, January 16). Mitigating ADC Toxicities With Linker-Payload Design. YouTube. [Link]
-
Fee, C. J., & Van Alstine, J. M. (2004). Prediction of the Viscosity Radius and the Size Exclusion Chromatography Behaviour of PEGylated Proteins. Bioconjugate Chemistry. [Link]
-
Mohammed, A., et al. (2024). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Pharmacology. [Link]
Sources
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. Site-specific PEGylation of proteins: Insights into structural and functional changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.usp.br [repositorio.usp.br]
- 8. broadpharm.com [broadpharm.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. broadpharm.com [broadpharm.com]
- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: High-Fidelity Disulfide Rebridging with Bis-Sulfone Linkers
Introduction: The Stability Imperative
In the development of Antibody-Drug Conjugates (ADCs), the stability of the linker-payload connection is paramount. Traditional cysteine conjugation methods involving the reduction of interchain disulfides followed by maleimide alkylation often suffer from two critical failures:
-
Structural Instability: Breaking the covalent disulfide bonds destabilizes the antibody quaternary structure, leading to potential aggregation or dissociation of heavy/light chains.
-
Retro-Michael Deconjugation: Maleimide-thiol adducts are reversible in plasma, leading to premature drug release and off-target toxicity (the "maleimide exchange" phenomenon).
Disulfide rebridging using bis-sulfone reagents (often referred to as bis-alkylation) solves both problems simultaneously. By using a reagent capable of reacting with both sulfur atoms of a reduced disulfide bond, the covalent linkage between the antibody chains is restored. This results in a structurally rigid construct with a defined Drug-Antibody Ratio (DAR), typically DAR 4 for an IgG1, and superior serum stability compared to maleimides.
Mechanism of Action
The bis-sulfone rebridging reaction is a sophisticated cascade of elimination and addition reactions. Unlike maleimides, which are "always on" electrophiles, bis-sulfones are often latent electrophiles that require specific pH conditions to activate.
The Reaction Cascade
-
Activation: At slightly basic pH (pH 7.5–8.2), the bis-sulfone moiety undergoes a base-catalyzed
-elimination of a sulfinic acid (e.g., p-toluenesulfinic acid), generating a reactive mono-enone (alkene). -
First Addition: One of the liberated cysteine thiols from the antibody performs a Michael addition on this alkene.
-
Second Activation: The intermediate undergoes a second
-elimination, generating a second double bond. -
Cyclization (Rebridging): The second cysteine thiol, held in close proximity, attacks the new double bond, completing the 3-carbon bridge.
Experimental Protocol
Phase A: Pre-Conjugation Considerations
-
Buffer Compatibility: Avoid buffers containing nucleophilic amines (Tris, Glycine) during the conjugation step if the reagent is sensitive, though bis-sulfones are generally thiol-specific. EDTA (1–5 mM) is mandatory to chelate trace metals that catalyze thiol oxidation.
-
Starting Material: Ensure the antibody is in a formulation buffer (e.g., PBS or Histidine) at >5 mg/mL.
Phase B: Step-by-Step Methodology
Step 1: Reduction of Interchain Disulfides
To achieve a DAR of 4 (rebridging all 4 interchain disulfides of an IgG1), complete reduction is necessary.
-
Prepare Antibody: Dilute mAb to 5–10 mg/mL in Reaction Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5–8.0).
-
Note: A pH of 8.0 is preferred to facilitate the subsequent elimination steps of the bis-sulfone.
-
-
Add Reducing Agent: Add TCEP (Tris(2-carboxyethyl)phosphine) at a ratio of 6.0 – 8.0 molar equivalents per antibody.
-
Expert Insight: While theoretically 4 disulfides require 4 equivalents, an excess ensures complete reduction. TCEP is preferred over DTT because it is stable and non-volatile.
-
-
Incubate: 37°C for 1–2 hours.
-
Verification (Optional): Analyze a small aliquot via PLRP-MS or non-reducing SDS-PAGE to confirm heavy/light chain dissociation.
Step 2: Conjugation (Rebridging)
The bis-sulfone reagent is added directly to the reduced antibody. Unlike maleimides, where TCEP must sometimes be removed, bis-sulfones are less reactive toward TCEP, but removing gross excess is good practice.
-
Reagent Prep: Dissolve the bis-sulfone linker-payload in an organic solvent (DMSO or DMA) to a concentration of 10 mM.
-
Addition: Add the bis-sulfone reagent to the reduced antibody solution.
-
Stoichiometry: Use 1.1 – 1.5 molar equivalents of reagent per disulfide bond. For an IgG1 (4 disulfides), this equals 4.4 – 6.0 equivalents per antibody .
-
Critical Control: Keep organic solvent content <10% (v/v) to prevent precipitation.
-
-
Incubate: Incubate at 4°C to Room Temperature for 4–16 hours (overnight is common).
-
Why so long? The elimination-addition mechanism is slower than maleimide conjugation. The lower temperature preserves protein integrity during the long incubation.
-
-
Quenching: Add a scavenger (e.g., N-acetyl cysteine or excess glutathione) to quench unreacted linker, though this is often unnecessary if purification follows immediately.
Step 3: Purification
Remove excess small molecule reagents.
-
Method: Tangential Flow Filtration (TFF) or size-exclusion chromatography (e.g., Sephadex G-25/PD-10 columns) equilibrated in formulation buffer (e.g., PBS, pH 7.2 or Histidine/Trehalose).
Validation & Quality Control (Self-Validating Systems)
The success of rebridging is visually binary on an SDS-PAGE gel. This serves as your primary "Self-Validating" step.
QC Workflow Diagram
Data Interpretation Table
| Assay | Condition | Observation | Interpretation |
| SDS-PAGE | Non-Reducing | Single band ~150 kDa | Success: Disulfides are rebridged; covalent structure intact. |
| SDS-PAGE | Non-Reducing | Bands at ~75, 50, 25 kDa | Failure: "Capping" occurred (mono-alkylation) without bridging, or reduction without reaction. |
| SDS-PAGE | Reducing | Bands at 50 (HC) & 25 (LC) kDa | Normal: Reagent bridge is not a peptide bond; it may or may not hold under harsh reducing boiling (usually does not). |
| HIC-HPLC | Native | Peak shift to higher retention | Confirmation: Hydrophobic payload attached. Single dominant peak indicates homogeneous DAR 4. |
Troubleshooting & Optimization
Issue 1: Incomplete Bridging (The "Half-Antibody" Problem)
-
Symptom:[1][2][3][4] SDS-PAGE shows bands at 75 kDa (Half-Ab) or free chains.
-
Cause: Incomplete elimination of the bis-sulfone leaving groups or steric hindrance.
-
Solution: Increase reaction pH to 8.0–8.2 to accelerate elimination. Increase incubation time. Ensure TCEP is fresh (oxidized TCEP is ineffective).
Issue 2: Aggregation
-
Symptom:[1][2][3][4] Smear at the top of the gel or high molecular weight species in SEC.
-
Cause: Over-reduction exposing buried hydrophobic patches, or hydrophobic linkers causing sticking.
-
Solution: Limit TCEP to 6 eq. Add propylene glycol (10–20%) or mild detergents (0.02% Polysorbate 20) during conjugation.
Issue 3: Low Conjugation Efficiency
-
Cause: Oxidation of thiols before reagent addition.
-
Solution: Degas buffers. Ensure EDTA is present. Minimize lag time between TCEP addition and Bis-sulfone addition.
References
-
Brocchini, S., et al. (2006). "Disulfide bridge based PEGylation of proteins." Nature Protocols, 1(5), 2241–2252.
-
Abzena. (n.d.). "ThioBridge™ Conjugation Technology."[5][6][7][8] Abzena Technology Platforms.
-
Schumacher, F. F., et al. (2014). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 25(6), 1172-1178. (Comparison of bridging technologies).
-
Badescu, G., et al. (2014). "Bridging disulfides for stable and defined antibody drug conjugates." Bioconjugate Chemistry, 25(6), 1124–1136.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hpcimedia.com [hpcimedia.com]
- 6. Linking Antibody To Drug With ThioBridge Conjugation Technology For Better ADCs [bioprocessonline.com]
- 7. Abzena Capacity Update October 2025 ADC [outsourcedpharma.com]
- 8. selectscience.net [selectscience.net]
Technical Guide: Preparation and Handling of Bis-sulfone-PEG12-NHS Ester Stock Solutions in DMSO
An Application Note from the Office of the Senior Application Scientist
Abstract
This technical guide provides a detailed protocol and expert insights for the preparation, handling, and storage of stock solutions of Bis-sulfone-PEG12-NHS Ester in dimethyl sulfoxide (DMSO). This compound is a multifunctional crosslinker pivotal in modern bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. It features a bis-sulfone group for re-bridging native disulfide bonds and an N-hydroxysuccinimide (NHS) ester for conjugation to primary amines.[1][2][3] The integrity of these reactive groups is paramount for successful conjugation, and improper stock solution preparation is a common source of experimental failure. This document outlines a self-validating protocol grounded in the chemical principles of the reagent to ensure maximum reactivity and reproducibility.
Introduction: The Scientific Rationale
This compound is an advanced heterobifunctional crosslinker designed for site-specific and stable bioconjugation. Understanding its constituent parts is key to appreciating the nuances of its handling.
-
The Bis-sulfone Moiety: This group is a highly efficient bis-alkylating agent. Its primary role is to selectively react with the two free thiol (-SH) groups that result from the mild reduction of a native disulfide bond (-S-S-) in a protein, such as an antibody.[2][4] This reaction re-forms a stable, three-carbon thioether bridge, effectively "stapling" the protein back together at the site of the original disulfide bond.[1][2] This approach is critical for creating homogenous ADCs, as it preserves the protein's tertiary structure and biological function.[2][4]
-
The PEG12 Spacer: The polyethylene glycol (PEG) linker, consisting of 12 repeating ethylene glycol units, imparts several desirable properties. It is a hydrophilic spacer that can increase the aqueous solubility of the final conjugate, mitigate aggregation, and potentially reduce the immunogenicity of the therapeutic agent.[1][5][6][7]
-
The N-hydroxysuccinimide (NHS) Ester: This is one of the most common amine-reactive functional groups used in bioconjugation.[8] It reacts efficiently with primary amines (–NH₂), such as those on the side chain of lysine residues or the N-terminus of a polypeptide, to form a stable, covalent amide bond.[8][9][10]
The Critical Vulnerability: The NHS ester is highly susceptible to hydrolysis—a reaction with water that cleaves the ester, rendering it incapable of reacting with amines.[8][9] This hydrolysis is the primary competing reaction during conjugation and the main cause of reagent inactivation during storage.[8][10] The rate of hydrolysis increases significantly with rising pH and the presence of moisture.[8][11] Therefore, the entire protocol for preparing and handling a stock solution is built around one central principle: the rigorous exclusion of moisture.
Reagent Properties and Storage
A precise understanding of the reagent's physical properties is the foundation of accurate stock solution preparation.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][4] |
| CAS Number | 2055105-51-4 | [1][4][12] |
| Molecular Formula | C₅₆H₈₀N₂O₂₂S₂ | [1][3][4] |
| Molecular Weight | 1197.4 g/mol | [1][3][4] |
| Appearance | Viscous pale liquid or low melting point solid | [9][13][14] |
| Solubility | DMSO, DMF, DCM | [1][3] |
| Storage (Solid) | -20°C under dessication | [1][3][9][13] |
| Storage (DMSO) | -20°C, aliquoted, protected from moisture | [9][13][15] |
The Causality of Experimental Choices: Core Principles
Do not just follow steps; understand the science behind them. This is the key to troubleshooting and adapting protocols.
-
Why Anhydrous DMSO? Standard-grade DMSO is hygroscopic and readily absorbs atmospheric moisture.[16] Using any DMSO that is not certified as anhydrous (or freshly opened from a sealed bottle) will introduce water, immediately beginning the process of NHS ester hydrolysis and compromising the reactivity of your stock solution.[16][17]
-
Why Equilibrate to Room Temperature? Opening a cold vial creates a pressure differential that draws in moist room air. Furthermore, the cold surface of the vial will cause moisture from the air to condense directly onto the reagent powder.[9][13][18][19] This is a critical and often overlooked step that can ruin the reagent before it is even dissolved.
-
Why Aliquot? Each freeze-thaw cycle exposes the stock solution to potential temperature fluctuations and atmospheric moisture when the vial is opened. By creating small, single-use aliquots, you ensure that the main stock is not repeatedly compromised. This is a cornerstone of maintaining a trustworthy and reactive stock solution over time.
Detailed Protocol for Stock Solution Preparation
This protocol is designed to be a self-validating system. Adherence to these steps is your primary form of quality control.
Required Materials and Reagents
-
This compound (stored at -20°C with desiccant)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade, in a sealed bottle with a septum cap.
-
Sterile, conical microcentrifuge tubes or cryovials suitable for low-temperature storage.
-
Precision balance (for weighing the reagent if purchased in bulk).
-
Calibrated micropipettes and sterile, low-retention tips.
-
Vortex mixer.
-
Inert gas (Argon or Nitrogen), if available, for long-term storage protocols.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
DMSO facilitates the absorption of chemicals through the skin. Avoid direct contact.
-
Review the Safety Data Sheet (SDS) for the reagent before handling.[20]
Step-by-Step Methodology
Goal: To prepare a 10 mM stock solution. This concentration is a common starting point for many bioconjugation reactions.
Sample Calculation:
-
Molecular Weight (MW) = 1197.4 g/mol = 1197.4 mg/mmol
-
To make 1 mL of a 10 mM solution:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 1197.4 mg/mmol = 11.97 mg
-
You will need to dissolve 11.97 mg of the reagent in 1 mL of anhydrous DMSO.
-
Procedure:
-
Reagent Equilibration: Remove the vial of this compound from the -20°C freezer. Place it in a desiccator at room temperature for at least 30 minutes. Do not open the vial while it is cold. [9][13]
-
Solvent Preparation: Using a sterile syringe and needle, pierce the septum of the sealed anhydrous DMSO bottle to withdraw the required volume. This technique minimizes the introduction of moist air into your solvent source.[21]
-
Dispensing the Reagent: Once the reagent vial has reached room temperature, briefly centrifuge it to ensure all the powder or viscous liquid is at the bottom. Carefully open the vial and, working quickly, weigh the desired amount (e.g., 11.97 mg) into a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the reagent.
-
Mixing: Immediately cap the tube tightly and vortex for 30-60 seconds until the reagent is completely dissolved. The solution should be clear and colorless.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes. For example, aliquot into 20 µL or 50 µL volumes. This prevents the need to thaw the entire stock for each experiment.[9]
-
Storage: Tightly cap the aliquots. For optimal stability, you can briefly flush the headspace of each vial with an inert gas like argon or nitrogen before sealing. Place the labeled aliquots in a sealed secondary container with desiccant and store them at -20°C.[9][13] A properly prepared and stored stock solution should be stable for 1-3 months.[9][13] However, for the most critical applications, preparing the solution fresh is always the best practice.[18]
Visualizations
Workflow for Stock Solution Preparation
Caption: Figure 1. Workflow for preparing a stable stock solution.
Conceptual Reaction Scheme
Caption: Figure 2. Conceptual diagram of the dual reaction mechanism.
References
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Bis-PEG12-NHS ester. AxisPharm. [Link]
-
Bis-Sulfone PEG. AxisPharm. [Link]
-
This compound (CAT#: WJY-0323-LS8). Creative Biolabs. [Link]
-
This compound | CAS:2055105-51-4. AxisPharm. [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd. [Link]
-
Protocol for PEG NHS Reagents. AxisPharm. [Link]
-
Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. [Link]
-
PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. National Center for Biotechnology Information (PMC). [Link]
-
Bis-sulfone reagent as a disulfide rebridging linker. ResearchGate. [Link]
-
Safety Data Sheet - Sulfo-NHS Ester. Dynamic Biosensors. [Link]
-
Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator. National Center for Biotechnology Information (PMC). [Link]
-
Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts. YouTube. [Link]
-
Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. ACS Publications. [Link]
-
Synthesis of disulfide-bridging trehalose polymers for antibody and Fab conjugation using a bis-sulfone ATRP initiator. RSC Publishing. [Link]
-
(PDF) PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. ResearchGate. [Link]
-
Overview of PEG Linkers & Their Applications. Technology Networks. [Link]
Sources
- 1. This compound, 2055105-51-4 | BroadPharm [broadpharm.com]
- 2. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound | CAS:2055105-51-4 | AxisPharm [axispharm.com]
- 5. Bis-PEG12-NHS ester | AxisPharm [axispharm.com]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. glenresearch.com [glenresearch.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. precisepeg.com [precisepeg.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. labshake.com [labshake.com]
- 15. interchim.fr [interchim.fr]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. confluore.com [confluore.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
synthesizing homogeneous ADCs using bis-sulfone peg reagents
[1][2][3][4]
Critical Experimental Parameters
To ensure reproducibility and high yield, the following parameters must be strictly controlled:
| Parameter | Recommended Range | Scientific Rationale |
| Reduction Agent | TCEP (preferred) or DTT | TCEP is stable and does not require removal if stoichiometry is precise. DTT is more efficient but must be removed via desalting before conjugation to prevent reagent quenching. |
| Reaction pH | 7.5 – 8.0 | The elimination of sulfinic acid is base-catalyzed. Below pH 7.0, the reaction stalls at the mono-alkylated intermediate stage. |
| Stoichiometry | 1.1 – 1.5 equiv. per disulfide | A slight excess ensures complete bridging. For IgG1 (4 disulfides), use ~5–6 equivalents of reagent per antibody. |
| Temperature | 4°C to 22°C | Lower temperatures (4°C) favor specific bridging over non-specific hydrolysis, though reaction times must be extended (16h vs 4h). |
| Solvent | Aqueous buffer + <10% Organic | Bis-sulfone reagents are often hydrophobic. Predissolve in DMSO/DMA; ensure final organic solvent concentration <10% to prevent mAb precipitation. |
Detailed Protocol
Materials Required
-
Antibody: Human IgG1 (e.g., Trastuzumab), conc. 5–10 mg/mL in PBS (pH 7.4).
-
Reducing Agent: 10 mM TCEP-HCl (neutralized).
-
Reagent: Bis-sulfone-PEG-Payload (e.g., Bis-sulfone-PEG24-ValCit-PABC-MMAE).[2][3]
-
Buffer: Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.8).
-
Purification: PD-10 Desalting Columns or TFF system.
Step-by-Step Methodology
Step 1: Antibody Preparation & Reduction
-
Buffer exchange the antibody into Conjugation Buffer (pH 7.8) . The slightly basic pH is critical for the subsequent bridging step.
-
Add TCEP (Tris(2-carboxyethyl)phosphine) at a molar ratio of 6.0 equivalents per mAb .
-
Note: While IgG1 has 4 interchain disulfides, a slight excess ensures full reduction of interchain bonds without reducing buried intrachain bonds (which requires denaturing conditions).
-
-
Incubate at 37°C for 1 hour with gentle agitation.
-
Validation Check: Verify reduction by taking a 5 µg aliquot for non-reducing SDS-PAGE (should see Heavy Chain and Light Chain bands, no intact IgG).
Step 2: Conjugation (Re-bridging)
-
Prepare a 10 mM stock of the Bis-sulfone reagent in anhydrous DMSO or DMA.
-
Add the reagent to the reduced antibody solution.
-
Target Ratio: 1.1 to 1.5 equivalents per disulfide bond (approx. 5–6 equivalents per mAb).
-
Addition: Add slowly while swirling to prevent local high concentrations of organic solvent.
-
-
Incubate at 4°C for 16 hours (overnight) or 22°C for 4 hours .
-
Tip: 4°C is recommended for initial trials to maximize specificity.
-
Step 3: Purification
-
Remove excess small molecule reagent using a desalting column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) equilibrated with storage buffer (e.g., PBS pH 7.4 or Histidine pH 6.0).
-
Filter sterilize (0.22 µm) the final conjugate.
Quality Control & Validation
A robust ADC workflow requires orthogonal analytical methods to confirm identity and purity.
Validation Workflow Diagram
Interpretation of Results
-
SDS-PAGE (Reducing Conditions):
-
Standard Maleimide ADC: DTT reduces the antibody into Heavy Chain (50 kDa) and Light Chain (25 kDa).[1]
-
Bis-sulfone Bridged ADC: Because the reagent covalently links the two sulfurs, the Heavy and Light chains remain connected even in the presence of DTT. You should observe a major band at ~150 kDa (or 75 kDa for Half-antibody depending on the specific bridge topology). This is the primary confirmation of successful bridging.
-
-
HIC-HPLC (Hydrophobic Interaction Chromatography):
-
Separates species based on drug load.[1]
-
Success Criteria: A dominant peak representing DAR 4 (>85% area). Minimal DAR 0 (unconjugated) or DAR >4 (aggregates).
-
-
Native Mass Spectrometry:
-
Confirms the addition of exactly 4 linker-payloads.
-
Calculation:
(Note: 2 protons are lost during bridging).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High levels of DAR 0 (Unconjugated mAb) | Incomplete reduction or Re-oxidation | Ensure TCEP is fresh. Degas buffers to remove dissolved oxygen which causes re-oxidation before bridging. |
| Presence of "Half-Antibody" (75 kDa) | Failure to bridge the Hinge Region | The hinge region (Heavy-Heavy) is sterically hindered. Increase reaction time or slightly increase temperature to 25°C. |
| Precipitation during conjugation | Hydrophobicity of payload | Ensure organic solvent (DMSO) is <10%. Use a bis-sulfone reagent with a longer PEG spacer (e.g., PEG24) to mask the payload's hydrophobicity. |
| Broad peaks in HIC | Mono-alkylation (Incomplete bridging) | pH is likely too low. Increase pH to 8.0 to drive the elimination step and force cyclization. |
References
-
Brocchini, S., et al. (2006). "Disulfide bridge based PEGylation of proteins." Nature Protocols, 1(5), 2241–2252. [Link]
-
Badescu, G., et al. (2014).[4][] "Bridging Disulfides for Stable and Defined Antibody Drug Conjugates." Bioconjugate Chemistry, 25(6), 1124–1136.[4] [Link]
-
Schumacher, F.F., et al. (2014). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 22(2), 132–136. [Link]
-
Chudasama, V., et al. (2016). "Recent advances in the construction of antibody–drug conjugates." Nature Chemistry, 8, 114–119. [Link]
methods for reducing antibody disulfide bonds for bis-sulfone conjugation
Application Note: High-Fidelity Disulfide Re-bridging of Antibodies using Bis-Sulfone Reagents
Executive Summary
This guide details the methodology for site-specific conjugation of payloads to IgG antibodies via disulfide re-bridging.[1] Unlike stochastic lysine conjugation or standard maleimide chemistries—which yield heterogeneous mixtures and unstable thioethers—bis-sulfone reagents intercalate into reduced disulfide bonds. This process structurally "staples" the antibody back together, maintaining tertiary integrity while yielding a highly homogeneous Drug-Antibody Ratio (DAR) of exactly 4 (for IgG1).
Key Advantage: The resulting conjugate resists de-conjugation in serum because the bis-sulfone bridge is thermodynamically stable and does not undergo the retro-Michael exchange often seen with maleimides.
Mechanistic Principles
The success of this protocol relies on the precise sequence of Reduction , Purification , and Intercalation .
-
Reduction: Interchain disulfide bonds (4 in IgG1) are reduced to liberate 8 free thiols.
-
Activation: The bis-sulfone reagent (acting as a latent Michael acceptor) undergoes a base-catalyzed elimination of a sulfinic acid group to generate a reactive double bond.
-
Re-bridging: A free thiol on the antibody attacks the double bond (Michael addition). A second elimination occurs, followed by a second Michael addition by the paired thiol. This effectively "re-bridges" the disulfide with a 3-carbon linker.[2]
Diagram 1: Bis-Sulfone Re-bridging Mechanism
Caption: Stepwise conversion of native disulfides to stable 3-carbon bridges via reduction and sequential Michael addition-elimination.
Critical Parameters & Reagents
To ensure reproducibility, strictly adhere to these parameters.
| Parameter | Specification | Rationale |
| Reducing Agent | DTT (Dithiothreitol) | Preferred over TCEP for this specific workflow. TCEP is a phosphine and can react with the Michael acceptor of the bis-sulfone linker, reducing conjugation efficiency. |
| Purification | Mandatory | Free DTT must be removed (< 1 µM) before adding the bis-sulfone; otherwise, DTT will quench the reagent. |
| Reaction pH | pH 7.8 – 8.0 | Slightly basic pH is critical to drive the elimination step of the bis-sulfone reagent to generate the reactive alkene.[3] |
| Buffer Additive | 1-5 mM EDTA | Essential to chelate divalent cations (Cu²⁺, Fe²⁺) that catalyze the re-oxidation of thiols before the reagent can bridge them. |
| Stoichiometry | 1.1 – 1.5 eq | Per disulfide bond (approx. 4.4 – 6.0 eq per mAb). Excess drives the reaction but minimizes non-specific binding. |
Experimental Protocols
Phase A: Antibody Reduction
Objective: Fully reduce interchain disulfides without denaturing the antibody or reducing buried intrachain disulfides.
-
Preparation: Dilute the antibody (mAb) to 5–10 mg/mL in Reduction Buffer (PBS, 20 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.4).
-
Add Reductant: Add DTT to a final concentration of 10–20 mM .
-
Note: This is a large molar excess (approx. 100-300x), ensuring rapid and complete reduction of accessible disulfides.
-
-
Incubation: Incubate at 37°C for 45 minutes or Room Temperature (RT) for 2 hours .
-
QC Check: The solution should remain clear. Turbidity indicates aggregation/denaturation.
-
Phase B: Purification (CRITICAL)
Objective: Remove DTT completely. Even trace DTT will ruin the conjugation.
-
Method: Use Zeba™ Spin Desalting Columns (7K MWCO) or a PD-10 gravity column equilibrated with Conjugation Buffer .
-
Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.8 .
-
Why pH 7.8? The elimination reaction required for bis-sulfone activation is slow at pH < 7.5.
-
-
Validation: Verify protein concentration using A280 (Nanodrop).
-
Optional Thiol Quantification: Use Ellman’s Reagent (DTNB) to confirm ~8 free thiols per IgG.
-
Target: 7.5 – 8.5 free thiols per antibody.
-
Phase C: Bis-Sulfone Conjugation
Objective: Re-bridge the thiols with the payload linker.
-
Reagent Prep: Dissolve the Bis-sulfone-PEG-Payload reagent in DMSO or DMF to create a 10 mM stock.
-
Addition: While gently vortexing the mAb solution, slowly add the bis-sulfone reagent.
-
Ratio: Target 4.4 to 6.0 molar equivalents of reagent per mAb (1.1 to 1.5 equivalents per disulfide bond).
-
Solvent Limit: Keep final DMSO/DMF concentration < 10% (v/v) to prevent precipitation.
-
-
Incubation: Incubate at 4°C overnight (12–16 hours) or RT for 4 hours .
-
Note: Lower temperature (4°C) is preferred to minimize non-specific surface lysine modification, although bis-sulfones are highly thiol-selective.
-
-
Quenching (Optional): Add Cysteine (1 mM final) to quench any unreacted bis-sulfone reagent.
Validation & Quality Control (Self-Validating System)
The most robust way to verify re-bridging (as opposed to simple mono-alkylation) is SDS-PAGE under reducing conditions .
Protocol: SDS-PAGE Analysis
-
Sample Prep: Mix 5 µg of conjugate with Reducing Loading Dye (containing BME or DTT). Boil for 5 mins.
-
Run: 4-12% Bis-Tris Gel.
-
Interpretation (The "Truth" Test):
| Band Location | Interpretation | Status |
| ~150 kDa | Heavy and Light chains remain covalently linked despite boiling in DTT. | SUCCESS (Re-bridged) |
| ~75 kDa | Partial bridging (Heavy-Light or Heavy-Heavy only). | PARTIAL |
| 50 kDa / 25 kDa | Heavy and Light chains separated.[4] The bridge failed or mono-alkylation occurred. | FAILURE |
Diagram 2: Experimental Workflow & QC Logic
Caption: Operational workflow emphasizing the critical purification step and the definitive SDS-PAGE checkpoint.
Troubleshooting Guide
-
Problem: SDS-PAGE shows mostly 50/25 kDa bands (Failure).
-
Cause 1: Incomplete removal of DTT. The residual DTT quenched the bis-sulfone. -> Solution: Perform two sequential desalting steps.
-
Cause 2: pH too low. -> Solution: Ensure Conjugation Buffer is pH 7.8–8.0 to activate the elimination mechanism.
-
-
Problem: Precipitation observed upon adding reagent.
-
Cause: Reagent hydrophobicity. -> Solution: Add the reagent more slowly; ensure DMSO is <10%; consider a PEGylated bis-sulfone linker to improve solubility.
-
-
Problem: High Molecular Weight Aggregates (>200 kDa).
-
Cause: Inter-antibody crosslinking. -> Solution: Dilute mAb to < 2 mg/mL during conjugation to favor intra-chain bridging over inter-chain crosslinking.
-
References
-
Brocchini, S., et al. (2006).[5][6] "PEGylation of native disulfide bonds in proteins."[6] Nature Protocols, 1(5), 2241–2252.[4] [Link]
-
Balan, S., et al. (2007).[5] "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Bioconjugate Chemistry, 18(1), 61-76.[5] [Link]
-
Schumacher, F. F., et al. (2014). "In situ maleimide bridging of disulfides and a new approach to protein PEGylation." Bioconjugate Chemistry, 25(3), 525-534. [Link]
-
Shaunak, S., et al. (2006).[5][6] "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Nature Chemical Biology, 2, 312–313. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imperial.ac.uk [imperial.ac.uk]
Application Note: Precision Labeling with Bis-Sulfone-PEG12-NHS Ester
Executive Summary & Chemical Context[1][2][3][4][5]
This guide details the protocol for calculating and executing the labeling of amine-containing biomolecules (proteins, antibodies, or amine-functionalized payloads) using Bis-Sulfone-PEG12-NHS ester .
The Reagent:
-
NHS Ester (N-hydroxysuccinimide): The "labeling" handle.[1][2][3] It reacts with primary amines (
) found on Lysine residues and the N-terminus of proteins to form a stable amide bond.[4] -
PEG12 Spacer: A hydrophilic polyethylene glycol linker that enhances solubility and reduces aggregation of the final conjugate.
-
Bis-Sulfone: A latent reactive moiety designed for bis-alkylation .[5][6][7] It is typically used in a downstream step to intercalate into reduced disulfide bonds (e.g., re-bridging antibody disulfides), preserving structural integrity while attaching a payload [1, 2].[8]
The Challenge: The critical variable in this protocol is the molar excess of the NHS ester.[1][2][4][9][10] NHS esters are unstable in aqueous solution; they undergo aminolysis (desired reaction with protein) and hydrolysis (competing reaction with water).[11] The rate of hydrolysis increases with pH, creating a kinetic race. Therefore, calculating the correct molar excess is not a static stoichiometric equation but a dynamic compensation for reagent degradation [3].
Pre-Experimental Decision Matrix
Before performing calculations, you must determine the "Target Molar Excess" (
Table 1: Recommended Molar Excess ( ) Guidelines
| Protein Concentration ( | Recommended Molar Excess ( | Rationale |
| > 5 mg/mL | 5x – 10x | High collision frequency; aminolysis outcompetes hydrolysis. |
| 1 – 5 mg/mL | 10x – 20x | Standard range for antibodies (IgG). Balanced kinetics. |
| < 1 mg/mL | 20x – 50x | Hydrolysis dominates. High excess required to drive labeling.[10] |
| Small Molecule Amines | 1.1x – 1.5x | In anhydrous organic solvent (DMSO/DMF), hydrolysis is negligible. |
The Calculation Protocol
Do not rely on generic online calculators. Use this step-by-step derivation to ensure accuracy for your specific batch of this compound.
Core Variables[7][14][15]
- : Mass of Protein (mg)[10]
- : Molecular Weight of Protein (Da or g/mol )
-
: Molecular Weight of Reagent (Bis-Sulfone-PEG12-NHS
1197.4 Da, verify on vial) - : Target Molar Excess (from Table 1)
- : Concentration of Reagent Stock Solution (typically 10 mM)[4]
Step 1: Calculate Moles of Protein ( )
Step 2: Calculate Required Moles of Reagent ( )
Step 3: Calculate Volume of Reagent Stock ( )
To ensure precision, prepare a stock solution of the reagent in anhydrous DMSO or DMA. Do not dissolve directly in aqueous buffer.
Example Calculation Scenario
-
Target: Labeling 2 mg of IgG Antibody (
Da). -
Concentration: IgG is at 2 mg/mL (Medium concentration
Select 20x excess). -
Reagent: Bis-Sulfone-PEG12-NHS (
Da).[12]
-
Moles of IgG:
-
Moles of Reagent (20x):
-
Volume of Stock:
Result: You will add 26.6 µL of your 10 mM Bis-Sulfone-PEG12-NHS stock to your antibody solution.
Experimental Workflow & Visualization
The following diagram illustrates the critical path for the conjugation, highlighting the "No-Return" points where moisture control is vital.
Figure 1: Critical path for NHS-ester conjugation. Note the red "Moisture Control Zone"—NHS esters hydrolyze immediately upon contact with water, so the stock must be prepared in anhydrous solvent immediately before use.
Detailed Protocol Steps
Materials
-
Buffer A (Reaction): PBS or HEPES, pH 8.0 – 8.3. (Strictly NO Tris, Glycine, or Azide).
-
Buffer B (Quench): 1M Tris-HCl, pH 8.0.
-
Solvent: Anhydrous DMSO or DMA (stored over molecular sieves).
-
Desalting Column: Zeba Spin or PD-10 (MWCO 7kDa).
Procedure
-
Protein Preparation: Ensure your protein is in Buffer A. If it is in Tris or contains BSA/Gelatin, you must dialyze or desalt it first. Primary amines in the buffer will consume the reagent.
-
Reagent Stock Preparation (Just-in-Time): Equilibrate the Bis-Sulfone-PEG12-NHS vial to room temperature before opening to prevent condensation. Dissolve the reagent in anhydrous DMSO to a concentration of 10 mM (approx. 12 mg/mL).
-
Warning: Discard unused dissolved reagent. NHS esters degrade in solution within hours.
-
-
Conjugation: While gently vortexing the protein solution, add the calculated volume of Reagent Stock dropwise.
-
Constraint: Keep the final % of DMSO below 10% (v/v) to prevent protein denaturation.
-
-
Incubation: Incubate for 1 hour at Room Temperature or 4 hours at 4°C . Keep protected from light if the payload is light-sensitive (though Bis-Sulfone itself is not).
-
Quenching: Add Buffer B (Tris) to a final concentration of 50-100 mM. Incubate for 15 minutes. This reacts with any remaining NHS ester, preventing it from reacting with the column or crosslinking during purification.
-
Purification: Pass the reaction mixture through a desalting column equilibrated with your storage buffer (e.g., PBS pH 7.4). This removes the hydrolyzed NHS leaving group and excess reagent.
Validation (QC)
Since the Bis-Sulfone moiety does not have a strong, distinct absorbance peak away from protein (280nm), standard UV-Vis "Degree of Labeling" (DOL) calculations are difficult unless you attached a fluorophore to the NHS end (which is not the case here).
Recommended Validation Methods:
-
Intact Mass Spectrometry (LC-MS): The gold standard. Look for a mass shift of +MW_reagent minus the NHS group (approx. +1083 Da per label).
-
Functional Assay: If the Bis-Sulfone is intended to react with a thiol/disulfide in a second step, perform that reaction and verify the molecular weight increase via SDS-PAGE (non-reducing).
References
-
BroadPharm. this compound Product Description. Retrieved from
-
Shafer, D. E., et al. (2012). Site-Specific PEGylation of Protein Disulfide Bonds Using a Three-Carbon Bridge.[13] Bioconjugate Chemistry.[11][5][4] Link
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 3: Zero-Length Crosslinkers.
-
BenchChem. Optimizing Bioconjugation: A Guide to NHS Ester Reactions.Link
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. This compound, 2055105-51-4 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. furthlab.xyz [furthlab.xyz]
- 10. broadpharm.com [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Purification Strategies for Bis-Sulfone Modified Proteins
Introduction: The Stability Paradigm in Bioconjugation
The modification of proteins via bis-sulfone reagents represents a paradigm shift from stochastic lysine modification to site-specific, structural "stapling." Unlike conventional maleimide chemistries that target single free thiols—often leading to retro-Michael instability and payload loss—bis-sulfone reagents function as disulfide re-bridging agents .
These reagents undergo a sequence of Michael addition-elimination reactions to intercalate a stable three-carbon bridge between the two sulfur atoms of a reduced disulfide bond. This effectively "staples" the protein back together, maintaining tertiary structure while attaching a payload (e.g., PEG, cytotoxic drug, or fluorophore).
The Purification Challenge: While bis-sulfone chemistry improves product homogeneity compared to lysine conjugation, downstream processing (DSP) remains critical. The reaction mixture invariably contains:
-
Target Conjugate: Correctly re-bridged and functionalized.
-
Incomplete Species: "Half-bridged" intermediates where only one sulfur has reacted.
-
Non-bridged Fragments: Reduced species that failed to re-bridge (e.g., light chain/heavy chain dissociation in antibodies).
-
Aggregates: High molecular weight species driven by hydrophobic payloads.
-
Free Reagent: Excess bis-sulfone (often toxic in ADC contexts).
This guide details the purification strategies required to isolate high-purity bis-sulfone conjugates, focusing on Cation Exchange (CEX) for resolution and Size Exclusion (SEC) for polishing.
Mechanism & Workflow Visualization
The following diagram illustrates the critical chemical workflow and the logic behind the purification selection.
Figure 1: Workflow for the generation and purification of bis-sulfone re-bridged protein conjugates. The selection of the chromatographic step depends heavily on the payload (PEG vs. small molecule drug).
Protocol 1: Cation Exchange Chromatography (CEX)
Best For: Separating correctly re-bridged antibodies/proteins from non-bridged fragments (e.g., separating intact IgG from free Light Chain/Heavy Chain).
Scientific Rationale: Bis-sulfone conjugation often neutralizes a specific region or alters the local charge distribution. More importantly, if re-bridging fails, the protein may dissociate into fragments (e.g., L + H chains) which have significantly different Charge-to-Size ratios and pI values than the intact conjugate. CEX is the gold standard for resolving these structural variants.
Materials
-
Resin: Strong Cation Exchanger (e.g., SP Sepharose High Performance or Poros XS).
-
System: FPLC (e.g., ÄKTA pure).
-
Buffer A (Binding): 20 mM Sodium Phosphate, pH 6.0 – 7.0 (Optimize based on protein pI; typically 1-2 pH units below pI).
-
Buffer B (Elution): 20 mM Sodium Phosphate, 1.0 M NaCl, pH 6.0 – 7.0.
Step-by-Step Protocol
-
Sample Preparation:
-
Perform a buffer exchange (desalting column or dialysis) on the crude reaction mixture into Buffer A immediately after conjugation. This removes organic co-solvents (DMSO) and unreacted small-molecule reagents that might foul the column.
-
Note: Ensure the conductivity is < 5 mS/cm to permit binding.
-
-
Column Equilibration:
-
Equilibrate the CEX column with 5–10 column volumes (CV) of Buffer A until pH and conductivity utilize stable baselines.
-
-
Loading:
-
Load the sample at a residence time of 2–4 minutes.
-
Target Capacity: Do not exceed 60% of the resin's dynamic binding capacity (DBC) to ensure high resolution.
-
-
Wash:
-
Wash with 5 CV of Buffer A .
-
Optional: Wash with 5% Buffer B to remove weak-binding impurities (e.g., free payload if positively charged).
-
-
Elution (Gradient Strategy):
-
Apply a linear gradient from 0% to 50% Buffer B over 20–30 CV.
-
Observation:
-
Early Elution: Typically, free fragments (e.g., Fc fragments, free Light Chains) or highly PEGylated species (due to charge shielding) elute earlier.
-
Target Peak: The intact, re-bridged conjugate usually elutes as a sharp, dominant peak.
-
Late Elution: Aggregates often bind more tightly or elute in the high-salt wash.
-
-
-
Fractionation:
-
Collect small fractions (0.5 – 1.0 mL). Analyze peak shoulders carefully.
-
Protocol 2: Size Exclusion Chromatography (SEC)
Best For: Polishing step for all conjugates; Primary purification for PEGylated bis-sulfone proteins.
Scientific Rationale: If the bis-sulfone reagent carries a PEG moiety (e.g., 10 kDa, 20 kDa), the hydrodynamic radius of the conjugate increases dramatically. SEC provides the most robust separation based on size, easily resolving mono-PEGylated species from di-PEGylated species and native protein.
Materials
-
Column: High-resolution SEC column (e.g., Superdex 200 Increase for antibodies; Superose 6 for large PEG-conjugates).
-
Buffer: 1x PBS (Phosphate Buffered Saline) or Histidine-based formulation buffer.
Step-by-Step Protocol
-
Concentration:
-
Concentrate the CEX pool (or crude mixture if skipping CEX) using a Centrifugal Filter Unit (MWCO 10–30 kDa).
-
Target Volume: < 2-4% of the SEC column volume (critical for resolution).
-
-
Equilibration:
-
Equilibrate column with 2 CV of running buffer. Ensure a flat baseline.
-
-
Injection & Run:
-
Inject sample. Run isocratic elution at recommended flow rate (e.g., 0.5 mL/min).
-
-
Peak Slicing:
-
Void Volume (V0): Aggregates will elute here. Discard.
-
Peak 1 (Target): The bis-sulfone conjugate.
-
Peak 2 (Impurities): Unconjugated protein (if PEGylated, this elutes much later).
-
Peak 3 (Salts/Free Reagent): Elutes near total volume (Vt).
-
Analytical Validation (Quality Control)
To confirm the "re-bridging" mechanism was successful, you cannot rely solely on non-reducing SDS-PAGE. You must stress the disulfide bonds.
| Method | Condition | Expected Result for Successful Bis-Sulfone Bridge | Expected Result for Failure (Maleimide/Native) |
| SDS-PAGE | Non-Reducing | Single band at MW of intact protein + payload. | Single band at MW of intact protein. |
| SDS-PAGE | Reducing (DTT/BME) | CRITICAL: Single band at MW of intact protein (Bridge holds chains together). | Fragmentation into Light/Heavy chains or subunits. |
| RP-HPLC | Gradient | Shift in Retention Time (Hydrophobicity change from payload). | Distinct peaks for L and H chains. |
| Mass Spec | Intact / Reduced | Mass = Protein + Reagent Mass - 2 Da (loss of 2 H from thiols). | Mass = Protein + Reagent (if maleimide). |
Why Reducing SDS-PAGE? In a native antibody, inter-chain disulfides hold the Light (L) and Heavy (H) chains together. If you reduce a native antibody, it falls apart into L (~25 kDa) and H (~50 kDa) bands. If Bis-Sulfone bridging works: The reagent replaces the disulfide with a covalent carbon bridge. Even in the presence of DTT/BME and boiling, the L and H chains cannot dissociate . You will see a band at ~150 kDa (Intact IgG) even under reducing conditions. This is the definitive test.
Troubleshooting Guide
Issue: Low Conjugation Yield (High levels of native protein)
-
Cause: Incomplete reduction of the native disulfide prior to adding the bis-sulfone.
-
Fix: Increase TCEP/DTT concentration or reduction time. Ensure TCEP is removed if it interferes (though bis-sulfone is often compatible with TCEP, DTT must be removed).
-
Cause: Hydrolysis of the bis-sulfone reagent.
-
Fix: Dissolve reagent immediately before use. Do not store in aqueous buffer.
Issue: Precipitation during reaction
-
Cause: The bis-sulfone payload (e.g., hydrophobic drug) destabilizes the protein.
-
Fix: Add 10-20% Propylene Glycol or Glycerol to the reaction buffer. Keep protein concentration lower (< 5 mg/mL).
Issue: "Smearing" on SDS-PAGE
-
Cause: Heterogeneity or PEG polydispersity.
-
Fix: Use CEX to fractionate isomers. Ensure the bis-sulfone reagent is high purity.
References
-
Brocchini, S., et al. (1998). "PEGylation of Native Disulfide Bonds in Proteins." Nature, 393, 436–436. Link
-
Shaunak, S., et al. (2006). "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Nature Chemical Biology, 2, 312–313. Link
-
Badescu, G., et al. (2014).[][2] "Bridging Disulfides for Stable and Defined Antibody Drug Conjugates." Bioconjugate Chemistry, 25(6), 1124–1136. Link
-
Thermo Fisher Scientific. "Antibody Purification Methods." Application Notes. Link
-
Schumacher, F. F., et al. (2014).[2] "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 22(2), 132–136. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Bis-Sulfone Conjugation Troubleshooting
Topic: Troubleshooting Low Conjugation Yields with Bis-Sulfone Reagents Content Type: Technical Support Center Guide
Welcome to the Advanced Applications Support Center. This guide addresses critical failure modes in bis-sulfone conjugation chemistries, specifically focusing on disulfide re-bridging (for Antibody-Drug Conjugates and Fab stabilization) and site-specific His-tag labeling .
Core Chemistry & Mechanism
Understanding the "Why" before the "How"
Bis-sulfone reagents (e.g., bis(2-sulfonylethyl)sulfones) do not react via simple substitution. They function through a sequential elimination-addition mechanism (Michael addition).
-
Activation: At neutral/basic pH, the reagent undergoes
-elimination of a sulfinic acid leaving group (e.g., toluene sulfinic acid) to generate a reactive mono-sulfone double bond (Michael acceptor). -
First Addition: A nucleophile (Thiol A or Histidine A) attacks the double bond.
-
Re-Activation: A second elimination occurs, generating a new double bond.
-
Cyclization: The second nucleophile (Thiol B or Histidine B) attacks, forming a stable 3-carbon bridge (thioether or amine linkage).
Key Takeaway: If your pH is too low, the elimination step (Activation) is rate-limiting, leading to 0% yield . If the pH is too high, hydrolysis or non-specific lysine coupling competes.
Mechanism Diagram
Caption: The sequential elimination-addition mechanism of bis-sulfone reagents. Note that the initial reagent is often a "pro-drug" like precursor that requires pH activation.
Diagnostic Troubleshooting Workflow
Symptom: "I have low yield or no conjugation."
Follow this decision matrix to identify the root cause.
Caption: Step-by-step diagnostic tree for isolating the cause of low conjugation yields in bis-sulfone chemistries.
Frequently Asked Questions (FAQs) & Solutions
Category A: Reaction Conditions (The "Nothing Happened" Scenario)
Q1: I incubated my antibody with the bis-sulfone reagent for 4 hours, but SDS-PAGE shows mostly unreacted material. Why? A: The most common culprit is pH .
-
Technical Insight: Bis-sulfone reagents are often supplied as "pro-reactive" molecules. They require a pH > 7.0 (ideally 7.5–8.0) to drive the elimination of the sulfinic acid leaving group. At pH 6.0 or lower, the reagent remains in its latent, unreactive state.
-
Solution: Verify the pH of your reaction buffer at the final concentration. Ensure you are using a buffer with strong capacity at pH 7.8 (e.g., 50 mM Phosphate or HEPES). Avoid acidic buffers like Acetate or MES.
Q2: Can I perform the conjugation in the presence of TCEP or DTT? A: No.
-
Technical Insight:
-
DTT: Contains two thiols.[1][2][3][4][5] It will react with the bis-sulfone reagent immediately, quenching it before it touches your protein.
-
TCEP: While lacking thiols, TCEP is a potent nucleophile (phosphine) and can react with the Michael acceptor intermediate. Furthermore, TCEP can reduce the disulfide back open if the bridge hasn't fully formed.
-
-
Protocol Fix: Perform reduction (e.g., 10 mM DTT, 37°C, 30 min), then must remove the reducing agent via desalting column (PD-10), TFF, or dialysis before adding the bis-sulfone reagent.
Category B: Stoichiometry & Reagent Handling
Q3: What stoichiometry should I use? I used 1:1 and got low yield. A: You typically need a slight excess: 1.5 to 2.0 equivalents per disulfide bond .
-
Reasoning:
-
Hydrolysis: The active mono-sulfone intermediate can slowly hydrolyze in water, rendering it unreactive.
-
Kinetics: Bis-alkylation is a two-step process.[2] Driving the second step (ring closure) to completion often requires maintaining a sufficient concentration of the active species.
-
-
Note: For His-tag conjugation, higher equivalents (5–10 eq) may be necessary due to the lower nucleophilicity of imidazole compared to thiolate.
Q4: My reagent precipitates when added to the protein solution. A: Bis-sulfone linkers (especially those with hydrophobic payloads like toxins) have poor aqueous solubility.
-
Solution:
-
Dissolve the reagent in anhydrous DMSO or DMF to make a concentrated stock (e.g., 10 mM).
-
Add this stock to your protein solution such that the final organic solvent concentration is 5–10% (v/v) .
-
Add the reagent slowly while vortexing to prevent local high concentrations that trigger precipitation.
-
Category C: Product Quality (Heterogeneity)
Q5: I see "half-antibody" or scrambled species on my gel. What went wrong? A: This indicates incomplete bridging .
-
Cause 1: Incomplete Reduction. If the interchain disulfides were not fully reduced to free thiols before reagent addition, the bis-sulfone cannot bridge them.
-
Cause 2: Steric Strain. If the distance between the two cysteines is too large for the 3-carbon bridge, the reagent may mono-alkylate one cysteine and fail to capture the second. This leaves a "dangling" reagent.
-
Solution: Ensure complete reduction (verify with Ellman's reagent or PLRP-MS). If steric strain is the issue, this specific bis-sulfone reagent may not be suitable for that specific disulfide pair (e.g., hinge region vs. light-heavy chain).
Standardized Protocol: Disulfide Bridging of an Antibody[6]
Objective: Conjugate a PEG-Bis-Sulfone reagent to the interchain disulfides of an IgG1 antibody.
Materials:
-
IgG1 Antibody (5–10 mg/mL)
-
Reducing Agent: DTT (Dithiothreitol)
-
Conjugation Buffer: 50 mM Sodium Phosphate, pH 7.8, 150 mM NaCl, 10 mM EDTA (EDTA prevents metal-catalyzed oxidation of thiols).
-
Reagent: 20 kDa PEG-Bis-Sulfone.
Step-by-Step Procedure:
| Step | Action | Critical Parameter |
| 1. Reduction | Add DTT to IgG (final conc. 10–20 mM). Incubate 37°C for 30–60 min. | Ensure complete reduction of interchain disulfides. |
| 2. Purification | Remove DTT using a desalting column (e.g., Sephadex G-25) equilibrated in Conjugation Buffer . | CRITICAL: Residual DTT > 10 µM will quench the reaction. |
| 3. Activation | (Optional) Some protocols suggest pre-incubating the reagent at pH 8 to "activate" it, but in situ activation is standard. | Ensure Conjugation Buffer is pH 7.8–8.0. |
| 4.[2][6] Conjugation | Add PEG-Bis-Sulfone (dissolved in buffer or DMSO). Target 2.0 equivalents per disulfide (e.g., 8 eq per IgG if targeting 4 disulfides). | Add slowly. Final DMSO < 10%. |
| 5. Incubation | Incubate at 4°C overnight or Room Temp for 4 hours. | Lower temp (4°C) preserves protein structure but requires longer time. |
| 6. Analysis | Analyze via SDS-PAGE (Non-reducing) and HIC-HPLC. | Look for migration shift (PEGylation) and absence of L/H chain bands (successful bridging). |
References
-
Brocchini, S., et al. (2006). "PEGylation of native disulfide bonds in proteins."[3][4][5][6] Nature Protocols, 1(5), 2241–2252. Link
-
Shaunak, S., et al. (2006). "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Nature Chemical Biology, 2(6), 312–313. Link
-
Balan, A., et al. (2007). "Site-Specific PEGylation of Protein Disulfide Bonds Using a Three-Carbon Bridge." Bioconjugate Chemistry, 18(1), 61–67. Link
-
Cong, Y., et al. (2012). "Site-specific PEGylation at histidine tags." Bioconjugate Chemistry, 23(2), 248–263. Link
-
Schumacher, F. F., et al. (2014). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 25(3), 525–534. Link
Sources
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-selective protein conjugation at histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hydrophobic Payload Solubilization (PEG12 Spacers)
Status: Operational Tier: Level 3 (Advanced Application Support) Subject: Troubleshooting Solubility & Conjugation of Hydrophobic Payloads using Discrete PEG12 Spacers
Introduction: The "Goldilocks" Engineering of PEG12
Welcome to the Advanced Application Support center. You are likely here because your hydrophobic payload (e.g., PBD dimer, Maytansinoid, Auristatin) is causing aggregation, precipitation, or poor pharmacokinetics (PK) in your Antibody-Drug Conjugate (ADC) or PROTAC designs.
The industry has moved toward Discrete PEG12 (dPEG®12) spacers because they occupy a critical "Goldilocks" zone in bioconjugation:
-
Solubility: Unlike PEG4 (too short), PEG12 provides sufficient hydrodynamic shielding to mask hydrophobic payloads.
-
Sterics: Unlike PEG24+ (too long/floppy), PEG12 minimizes steric hindrance that can block receptor binding.
-
Purity: As a discrete molecule (single molecular weight), it eliminates the polydispersity issues of traditional polymers, simplifying CMC (Chemistry, Manufacturing, and Controls).
This guide addresses the three most common failure modes: Precipitation during Conjugation , Poor Purification Resolution , and Aggregation during Storage .
Module 1: Diagnostic Triage (Design & Selection)
User Query: "I used a standard alkyl linker and my ADC precipitated immediately. Why will PEG12 fix this?"
The Mechanism: Hydrophobic Shielding
Hydrophobic payloads act like "grease" spots on the surface of your antibody. In aqueous buffers, these spots attract each other, leading to protein aggregation. A PEG12 spacer acts as a hydration magnet. It recruits a shell of water molecules around the payload, effectively "hiding" the grease from the solvent.
Visualizing the Shielding Effect
The following diagram illustrates how PEG12 alters the hydrodynamic radius and prevents payload-mediated aggregation.
Caption: Mechanism of Action. PEG12 recruits a hydration shell that sterically screens the hydrophobic payload, preventing intermolecular aggregation common with alkyl linkers.
Module 2: Conjugation Troubleshooting
User Query: "My payload precipitates when I add it to the antibody solution, even with the PEG12 linker attached. How do I fix the conjugation protocol?"
Root Cause Analysis
Even with PEG12, the payload itself remains hydrophobic until fully solvated by the buffer. The critical moment is the mixing interface —where the concentrated organic payload solution meets the aqueous antibody buffer.
Protocol Adjustment: The "Co-Solvent Ramp" Method
Do not add the payload directly to the buffer. Use this stepwise solvation protocol:
| Step | Action | Technical Rationale |
| 1. Solubilization | Dissolve the PEG12-Linker-Payload in anhydrous DMSO or DMAc to 5–10 mM. | Ensures complete initial solvation of the hydrophobic moiety. |
| 2. Antibody Prep | Buffer exchange antibody into PBS (pH 7.4) or Borate (pH 8.5). Add 10-15% (v/v) propylene glycol or DMSO to the antibody buffer. | Crucial Step: Matches the solvent polarity closer to the payload, reducing the "shock" at the mixing interface. |
| 3. Dropwise Addition | Add the payload solution to the antibody slowly (dropwise) while vortexing or stirring rapidly. | Prevents local high concentrations of hydrophobic payload which triggers nucleation/precipitation. |
| 4. Incubation | Incubate at room temperature for 1-2 hours (or 4°C overnight). | Allows kinetics to favor conjugation over aggregation. |
| 5. Cleanup | Perform desalting or dialysis immediately to remove excess organic solvent. | Prolonged exposure to >10% organic solvent can denature the antibody. |
Critical Check: If precipitation persists, verify your Drug-to-Antibody Ratio (DAR) target. Attempting to push DAR > 8 with highly hydrophobic payloads may overwhelm the PEG12 shielding capacity. In such cases, consider Branched PEG architectures (e.g., Quanta-PEG).
Module 3: Purification & Characterization
User Query: "I cannot separate my PEGylated ADC from the unconjugated antibody using my standard HPLC method."
The Resolution Shift
Standard alkyl-linked ADCs are significantly more hydrophobic than the naked antibody (mAb). However, PEG12 adds hydrophilicity, causing the ADC to elute closer to the naked mAb in Hydrophobic Interaction Chromatography (HIC), making separation harder.
Troubleshooting Guide: Chromatography Selection
Scenario A: HIC (Hydrophobic Interaction Chromatography)
-
Issue: Poor resolution between DAR 0 (naked mAb) and DAR 2/4.
-
Fix:
-
Change Salt: Switch from Ammonium Sulfate to Ammonium Acetate (milder).
-
Gradient Slope: Shallow the gradient (e.g., 0.5% B/min change).
-
Add Solvent: Add 5-10% Isopropanol to Mobile Phase B to sharpen peaks.
-
Scenario B: RP-HPLC (Reverse Phase)
-
Issue: Broad peaks or carryover.
-
Fix:
-
Column Temp: Increase column temperature to 60°C–70°C (thermal stability permitting). This reduces viscosity and improves mass transfer for PEGylated species.
-
Stationary Phase: Use a column with wide pore size (300 Å) (e.g., PLRP-S or C4) to accommodate the larger hydrodynamic radius of the PEG12-ADC.
-
Data Comparison: Retention Time Shifts
Note: Relative retention times (RRT) where Naked mAb = 1.0
| Linker Type | HIC RRT (Hydrophobicity) | RP-HPLC RRT | Interpretation |
| Alkyl Spacer (C6) | 1.4 - 1.8 | 1.2 - 1.5 | Highly hydrophobic; easy separation but aggregation prone. |
| PEG4 Spacer | 1.2 - 1.4 | 1.1 - 1.3 | Moderate hydrophobicity; often insufficient masking. |
| PEG12 Spacer | 1.05 - 1.15 | 1.05 - 1.1 | Hydrophilicity Masking Active. Elutes very close to naked mAb. |
Module 4: Stability & Aggregation Workflow
User Query: "My ADC looked pure after synthesis, but after 1 week at 4°C, I see high molecular weight (HMW) species on SEC."
Troubleshooting Logic Flow
Use the following decision tree to diagnose the source of instability.
Caption: Diagnostic workflow for identifying the root cause of aggregation in PEGylated conjugates.
Corrective Action: The "Branched" Alternative
If PEG12 (Linear) fails to stop aggregation at high DAR (e.g., DAR 8), the issue is likely surface density .
-
Recommendation: Switch to a Branched PEG (e.g., PEG12x2 or a "Y-shape" linker).
-
Why: Branched PEGs cover more surface area per attachment point, providing a "steric umbrella" that linear PEGs cannot achieve.
References
-
BroadPharm. (n.d.).[1] PEG Linker, Discrete PEG - Solubility and Pharmacokinetics Guide. Retrieved from
-
Vector Laboratories. (2024). Advantages of dPEG® in ADC Linker Design: Hydrophobicity Masking. Retrieved from
-
Chen, L., et al. (2021). "The Use of Uniform PEG Compounds in the Design of ADCs." Antibody-Drug Conjugates, Chapter 9. Retrieved from
-
ThermoFisher Scientific. (n.d.). Troubleshooting Bioconjugation: Hydrophobic Payloads. Retrieved from
-
BenchChem. (2025).[2][3][4] The Hydrophilic Advantage: A Technical Guide to the Properties of PEG12 Spacers. Retrieved from
Sources
solving stability issues in bis-sulfone conjugated ADCs
Technical Guide for Stability Optimization in Next-Gen ADCs
Welcome. This technical hub is designed for researchers encountering stability or efficiency challenges with bis-sulfone disulfide-bridging reagents (e.g., ThioBridge™, bis-sulfone-PEG conjugates). Unlike maleimides, bis-sulfones promise superior serum stability by "re-stitching" the antibody interchain disulfides. However, process failures often result in "mono-alkylated" species or incomplete bridges, which are inherently unstable and reactive.
This guide focuses on driving the bridging reaction to completion to guarantee the structural integrity and serum stability of your ADC.
Part 1: The Chemistry of Stability (Root Cause Analysis)
The Core Problem: The "Mono-Link" Trap The stability of a bis-sulfone ADC relies entirely on forming a complete 3-carbon bridge between two cysteine residues.
-
Success (The Bridge): Both thiols attack the linker, ejecting two sulfinic acid leaving groups. The result is a mechanically rigid, serum-stable bridge.
-
Failure (The Mono-Link): If only one thiol reacts, the linker remains attached via a single bond. This species often retains a reactive Michael acceptor moiety (or a latent one), making it susceptible to retro-Michael deconjugation or cross-linking to albumin in plasma.
Visualizing the Failure Mode The diagram below illustrates the critical difference between a stable bridge and an unstable mono-adduct.
Figure 1: The Stability Checkpoint. Failure to drive the reaction from "Intermediate" to "Bridged ADC" results in an unstable conjugate susceptible to payload loss.
Part 2: Troubleshooting & FAQs
Category A: Stability & Deconjugation [1]
Q1: My ADC shows fragmentation (Heavy Chain/Light Chain separation) on SDS-PAGE. I thought bis-sulfones prevented this? Diagnosis: Incomplete Bridging (Mono-alkylation). Technical Insight: If the SDS-PAGE (under reducing conditions) shows separated chains, the "bridge" never formed. You likely have the "Mono-Alkylated Species" shown in Figure 1. Corrective Actions:
-
Check Reductant Removal: Bis-sulfone reagents react rapidly with free TCEP or DTT. If you did not fully diafilter/desalt the mAb after reduction, the reagent was quenched by the reductant before it could bridge the antibody.
-
Increase pH: The second thiol attack (ring closure) is pH-dependent. If your conjugation buffer is < pH 7.4, the second cysteine may not be nucleophilic enough to close the bridge. Increase to pH 7.8 – 8.0.
Q2: I see significant aggregation after conjugation. Diagnosis: Hydrophobic Shock or Cross-linking. Technical Insight: Bis-sulfone reagents often carry hydrophobic payloads (e.g., MMAE/PBD). Corrective Actions:
-
Cosolvent Protocol: Ensure the reagent is dissolved in organic solvent (DMSO/DMA) and added slowly. Keep the final organic solvent concentration < 10% (v/v) to prevent protein precipitation.
-
PEG Spacers: Switch to a reagent with a longer PEG spacer (e.g., PEG24). Short linkers often fail to mask the hydrophobicity of the payload, leading to non-covalent aggregation.
Category B: Reaction Efficiency
Q3: My Drug-to-Antibody Ratio (DAR) is lower than expected (e.g., 2.5 instead of 4.0). Diagnosis: Reagent Hydrolysis or Stoichiometry Mismatch. Technical Insight: Bis-sulfone moieties can hydrolyze in aqueous buffer over time, losing their reactivity. Corrective Actions:
-
Fresh Preparation: Do not store the bis-sulfone reagent in aqueous buffer. Dissolve in anhydrous DMSO immediately before use.
-
Stoichiometry: Bis-sulfone conjugation is not always 1:1 efficient. Standard protocol requires 1.5 to 2.0 equivalents of reagent per disulfide bond (i.e., 6–8 equivalents per mAb for a DAR 4 target).
Part 3: Optimized Experimental Protocol
Objective: Synthesis of a stable, disulfide-bridged ADC (Target DAR 4). Standard Reference: Adapted from Shaunak et al. and Brocchini et al. [1, 2].
Phase 1: Reduction (The Setup)
-
Dilute mAb: Adjust antibody to 5–10 mg/mL in Reaction Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 20 mM EDTA, pH 7.8).
-
Note: EDTA is critical to prevent metal-catalyzed oxidation of thiols.
-
-
Add Reductant: Add TCEP (Tris(2-carboxyethyl)phosphine) at 10–20 molar equivalents relative to mAb.
-
Incubate: 37°C for 1–2 hours.
-
Validation: Verify full reduction via RP-HPLC or SDS-PAGE (should see distinct HC and LC bands).
-
Phase 2: Purification (Critical Step)
FAILURE POINT WARNING: You must remove excess TCEP. Bis-sulfones will react with TCEP, destroying the reagent.
-
Diafiltration: Use TFF (Tangential Flow Filtration) or Zeba™ Spin Desalting Columns equilibrated with Reaction Buffer (pH 7.8) .
-
Quantify: Re-measure mAb concentration (A280).
Phase 3: Conjugation (The Bridging)
-
Prepare Reagent: Dissolve Bis-sulfone-PEG-Payload in anhydrous DMSO.
-
Addition: Add reagent to the reduced mAb.
-
Stoichiometry: 6–8 molar equivalents (per mAb) for full conversion of 4 disulfides.
-
Solvent Limit: Ensure final DMSO is ≤ 10%.
-
-
Incubate: 4°C for 16 hours (Overnight) OR Room Temperature for 4 hours.
-
Tip: Lower temperature (4°C) often yields better homogeneity and less aggregation.
-
Phase 4: Validation
-
SDS-PAGE (Reducing):
-
Pass: A single band at ~150 kDa (The bridge holds the chains together even in SDS/DTT).
-
Fail: Distinct 50 kDa (HC) and 25 kDa (LC) bands.[1]
-
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose specific failures in your bis-sulfone ADC workflow.
Figure 2: Diagnostic workflow for evaluating bis-sulfone conjugation success.
References
-
Shaunak, S., et al. (2006). "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Nature Chemical Biology, 2(6), 312–313.
-
Brocchini, S., et al. (2014).[2] "Disulfide rebridging conjugation is a general approach to prepare stable ADCs."[3][4] Bioconjugate Chemistry, 25(6), 1162–1171.
-
Schumacher, F. F., et al. (2014).[3] "In situ maleimide bridging of disulfides and a new approach to protein PEGylation." Bioconjugate Chemistry, 25(3), 529-534.
-
Balan, S., et al. (2007). "Site-specific PEGylation of protein disulfide bonds using a three-carbon bridge." Bioconjugate Chemistry, 18(1), 61–76.
Sources
Validation & Comparative
Optimizing Bioconjugation: A Technical Comparison of Bis-sulfone-PEG12-NHS Ester
Executive Summary: The "Stapling" Advantage
In the landscape of bioconjugation, Bis-sulfone-PEG12-NHS ester represents a specialized class of heterobifunctional crosslinkers designed to solve two critical failure points in antibody-drug conjugate (ADC) and protein labeling workflows: structural instability and heterogeneity .
Unlike standard maleimides that permanently break disulfide bonds, or NHS esters that label lysines randomly, the bis-sulfone moiety functions as a disulfide re-bridging agent . It intercalates between the two sulfur atoms of a reduced native disulfide bond, effectively "stapling" the protein back together with a 3-carbon bridge while attaching the payload.[1][2]
This guide compares this compound against industry-standard alternatives (Maleimide-PEG-NHS and Homobifunctional NHS), providing experimental protocols and data to support its use in high-stability applications.
Mechanism of Action: Disulfide Re-bridging
The core innovation of this reagent is its ability to convert a labile, reduced disulfide into a stable, rigid thioether bridge.
The Reaction Pathway[3]
-
Activation : The reagent is a heterobifunctional linker. The NHS ester arm is typically reacted first with a primary amine-containing payload (e.g., a cytotoxic drug or fluorophore) to create a stable Bis-sulfone-PEG12-Payload intermediate.
-
Reduction : The target protein (e.g., IgG1) is treated with a reducing agent (TCEP or DTT) to open interchain disulfide bonds, generating two free thiols per bond.
-
Intercalation (Bis-alkylation) : The bis-sulfone moiety undergoes a sequential double Michael addition-elimination reaction. It reacts with both thiols, ejecting a leaving group (often toluenesulfinic acid or similar, depending on the specific precursor) and forming a 3-carbon bridge between the cysteines.[1]
DOT Diagram: Reaction Mechanism
Figure 1: Mechanism of disulfide re-bridging.[3][4][5] The bis-sulfone reagent effectively replaces the native disulfide bond with a stable synthetic linker.
Comparative Analysis: Performance Metrics
Specificity and Structural Integrity
The primary differentiator is how the crosslinker interacts with the protein's tertiary structure.
| Feature | Bis-sulfone-PEG12-NHS | Maleimide-PEG-NHS | NHS-PEG-NHS |
| Target Site | Reduced Disulfide (Cys-Cys pair) | Free Thiol (Single Cys) | Lysine (Primary Amine) |
| Binding Stoichiometry | Defined (e.g., 4 per IgG) | Variable (depends on reduction) | Random (Heterogeneous) |
| Structural Impact | Restores Bridge (Staples protein) | Breaks Bridge (Leaves hinge open) | Minimal (Surface modification) |
| Linkage Stability | High (Irreversible Thioether) | Medium (Retro-Michael Exchange) | High (Amide Bond) |
| Serum Half-life | Excellent (Stable >7 days) | Poor to Moderate (Exchange with Albumin) | Good (Stable) |
Stability Data: The "Retro-Michael" Problem
Maleimide conjugates are notorious for undergoing retro-Michael addition in plasma, where the payload detaches from the antibody and transfers to Human Serum Albumin (HSA) (Cys34). This leads to off-target toxicity in ADCs.
-
Maleimide : ~10-20% payload loss within 24 hours in plasma.
-
Bis-sulfone : <1% payload loss over 7 days. The double-attachment mechanism prevents the reversal of the reaction.
The Role of PEG12
The "PEG12" spacer (approx. 40-50 Å length) is critical for:
-
Solubility : Bis-sulfone reagents are hydrophobic; the PEG chain prevents precipitation of the payload-linker complex.
-
Shielding : It reduces aggregation of the hydrophobic payload (e.g., MMAE/MMAF) and shields the conjugate from proteolytic degradation.
Experimental Protocol: Site-Specific Conjugation
Objective : Conjugate an amine-containing fluorophore (e.g., AF488-Amine) to an IgG1 antibody using Bis-sulfone-PEG12-NHS, targeting the interchain disulfides.
Materials
-
Reagent : this compound (BroadPharm/Vector Labs).
-
Payload : Amine-reactive dye or drug.
-
Protein : IgG1 Antibody (Concentration > 2 mg/mL).
-
Reducing Agent : TCEP (Tris(2-carboxyethyl)phosphine).
-
Buffers : PBS pH 7.4 (Conjugation), Borate pH 8.5 (NHS reaction).
Workflow Diagram
Figure 2: Step-by-step conjugation workflow ensuring optimal stoichiometry and stability.
Detailed Steps
Phase 1: Payload Activation (NHS Reaction)
Rationale: The NHS ester hydrolyzes rapidly in water. This step is best performed in an organic solvent before contacting the protein.
-
Dissolve Bis-sulfone-PEG12-NHS in anhydrous DMSO to 10 mM.
-
Dissolve Amine-Payload in anhydrous DMSO.
-
Mix at a 1:1.2 molar ratio (Linker:Payload) with 1% Diisopropylethylamine (DIPEA).
-
Incubate for 1-2 hours at RT.
-
Checkpoint: Verify NHS consumption via HPLC or TLC.
Phase 2: Protein Reduction
Rationale: You must fully reduce the interchain disulfides to generate the specific "bis-thiol" binding pocket.
-
Dilute IgG to 5 mg/mL in PBS (pH 7.4) + 1 mM EDTA.
-
Add TCEP (10-20 molar equivalents per antibody).
-
Incubate at 37°C for 90 minutes.
-
Critical Step : Remove excess TCEP using a desalting column (e.g., Zeba Spin, 7K MWCO). TCEP does not react with maleimides but can interfere with some bis-sulfone chemistries or reduce the stability of the protein if left too long.
Phase 3: Bis-alkylation (Conjugation)
-
Add the Activated Payload (from Phase 1) to the reduced antibody.
-
Stoichiometry: Use 1.5 equivalents of linker per disulfide bond (e.g., for IgG1 with 4 disulfides, use ~6-8 equivalents of linker).
-
-
Add co-solvent (DMSO/DMF) if necessary, keeping final organic concentration <10%.
-
Incubate at 4°C overnight (Bis-sulfone reaction is slower than Maleimide but more specific).
-
Purify via Size Exclusion Chromatography (SEC).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | Payload hydrophobicity exceeds PEG solubility. | Increase PEG length (PEG12 is usually sufficient) or reduce payload loading (DAR). |
| Low Conjugation Yield | Incomplete reduction of disulfides. | Increase TCEP concentration or reduction time. Ensure EDTA is present to prevent oxidation. |
| Cross-linking (Aggregates) | Inter-molecular reaction (Protein-Protein). | Keep protein concentration < 5 mg/mL. Ensure rapid mixing of reagent. |
| Hydrolysis of NHS | Wet solvents or high pH buffers. | Use anhydrous DMSO/DMF. Store NHS reagent at -20°C under argon. |
References
-
Shaunak, S., et al. (2006). "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Nature Chemical Biology, 2(6), 312-313. [Link]
-
Balan, A., et al. (2007). "Site-Specific PEGylation of Protein Disulfide Bonds Using a Three-Carbon Bridge." Bioconjugate Chemistry, 18(1), 61-76. [Link]
- Schumacher, F. F., et al. (2014). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 25(10), 1856-1863. (Comparison of bridging technologies).
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 2055105-51-4 | BroadPharm [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Binding Affinity of Antibodies After Bis-Sulfone Conjugation
For researchers, scientists, and drug development professionals, the creation of homogeneous antibody-drug conjugates (ADCs) is a paramount objective. Site-specific conjugation technologies, such as those employing bis-sulfone reagents for disulfide re-bridging, represent a significant leap forward in achieving this goal.[1][2] This method re-bridges the native interchain disulfide bonds of an antibody, offering a route to ADCs with a well-defined drug-to-antibody ratio (DAR), typically around four.[1] However, the introduction of any modification, no matter how precise, necessitates a rigorous evaluation of the antibody's fundamental characteristic: its binding affinity for its target antigen.
This guide provides an in-depth comparison of key methodologies for assessing the binding affinity of bis-sulfone conjugated antibodies. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for making informed decisions in your ADC development pipeline.
The Criticality of Binding Affinity in ADC Efficacy
An ADC's efficacy is a triad of its antibody's specificity, the linker's stability and cleavage, and the payload's potency. The antibody's binding affinity (K D), a measure of the strength of the non-covalent interaction between the antibody's paratope and the antigen's epitope, is the cornerstone of this triad. A high affinity ensures prolonged engagement with the target antigen on cancer cells, which is a prerequisite for internalization and subsequent payload delivery.
While bis-sulfone conjugation targets the hinge region's disulfide bonds, which are generally distant from the antigen-binding fragment (Fab), the potential for conformational changes or steric hindrance cannot be dismissed.[3] A reduction in binding affinity could lead to a decreased therapeutic window and compromised efficacy. Therefore, quantifying the binding kinetics of the conjugated antibody and comparing it to the parent, unconjugated antibody is a non-negotiable step in the characterization of any ADC.
Comparative Analysis of Affinity Assessment Technologies
The choice of analytical technique to measure binding affinity is critical and depends on the specific information required, throughput needs, and available instrumentation. We will compare three widely adopted methods: Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Enzyme-Linked Immunosorbent Assay (ELISA).
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique that is considered a gold standard for detailed kinetic analysis of biomolecular interactions.[4][5][6] It measures changes in the refractive index at the surface of a sensor chip where one of the interactants (the ligand) is immobilized.[7]
-
Principle of Operation: Polarized light is directed at a sensor chip with a thin gold film. At a specific angle, known as the resonance angle, surface plasmons are excited, causing a dip in the reflected light intensity. When an analyte flows over the chip and binds to the immobilized ligand, the refractive index at the surface changes, shifting the resonance angle. This shift is measured in real-time and is proportional to the mass bound to the surface.
-
Data Generated: SPR provides a full kinetic profile, including the association rate constant (k a or k on), the dissociation rate constant (k d or k off), and the equilibrium dissociation constant (K D = k d/k a).[4][5]
-
Expert Insights: For bis-sulfone conjugated ADCs, SPR is invaluable. The detailed kinetic data can reveal subtle changes that might be missed by endpoint assays. For instance, a conjugation might not significantly change the overall K D but could alter the on- and off-rates, which has implications for in vivo target engagement. The choice of which molecule to immobilize is crucial. Typically, the antigen is immobilized to allow the conjugated antibody to be the analyte in solution. This setup most closely mimics the physiological interaction where the antibody is circulating and the antigen is on a cell surface. It also avoids potential issues with immobilizing a heterogeneous ADC sample.
Biolayer Interferometry (BLI)
BLI is another label-free, real-time optical technique that has gained popularity due to its ease of use and higher throughput compared to SPR.[8][9][10]
-
Principle of Operation: BLI uses disposable fiber-optic biosensors. White light is passed down the biosensor and is reflected from two surfaces: an internal reference layer and the biocompatible layer at the tip of the sensor where the ligand is immobilized. The interference pattern of the reflected light is monitored. When an analyte binds to the ligand, the thickness of the biocompatible layer increases, causing a wavelength shift in the interference pattern that is recorded in real-time.[8]
-
Data Generated: Similar to SPR, BLI provides k a, k d, and K D values.[10]
-
Expert Insights: The "Dip and Read" format of BLI, where biosensors are moved between wells of a microplate, makes it highly suitable for screening multiple ADC candidates or different formulations.[9] While generally considered less sensitive to bulk refractive index changes than SPR, careful experimental design with appropriate reference subtraction is still necessary. For ADCs, BLI offers a good balance of throughput and data quality for ranking candidates before committing to more in-depth characterization.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay that is widely accessible in most laboratories. While it doesn't provide true kinetic data, it can be used to determine the apparent affinity of an antibody-antigen interaction.[11][12]
-
Principle of Operation: In a typical setup to measure affinity, the antigen is coated onto the wells of a microplate.[13] The conjugated antibody is then added in a series of dilutions. After incubation and washing steps, a secondary antibody conjugated to an enzyme (like HRP) is added to detect the bound ADC. A substrate is then added, which is converted by the enzyme into a detectable signal (e.g., colorimetric).[14][15]
-
Data Generated: ELISA provides an endpoint measurement of binding at equilibrium. By plotting the signal against the concentration of the antibody, a sigmoidal dose-response curve is generated. The concentration at which 50% of the maximal binding is observed (EC50) can be calculated.[3] The EC50 value is an indicator of the antibody's apparent affinity.
-
Expert Insights: ELISA is a cost-effective method for initial screening. However, it is crucial to understand its limitations. The multiple washing steps can bias the results towards higher-affinity interactions, as weaker binders may be washed away.[14] The EC50 value is not a true K D and can be influenced by experimental conditions. For bis-sulfone conjugated ADCs, a significant shift in the EC50 compared to the unconjugated antibody is a red flag that warrants further investigation with a real-time, label-free method like SPR or BLI.
Data Presentation: Comparison of Affinity Assessment Techniques
| Feature | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Refractive Index Change | Wavelength Shift of Interfering Light | Enzyme-Catalyzed Signal |
| Label-Free | Yes | Yes | No (Requires Labeled Secondary Ab) |
| Real-Time Data | Yes | Yes | No (Endpoint) |
| Data Output | k a, k d, K D | k a, k d, K D | EC50 (Apparent Affinity) |
| Throughput | Medium | High | High |
| Sample Consumption | Low to Medium | Low | Medium |
| Sensitivity | High | High | Medium to High |
| Expertise Required | High | Medium | Low |
| Cost (Instrument) | High | Medium to High | Low |
| Cost (Consumables) | Medium to High | High | Low |
Workflow & Methodologies
A robust and self-validating workflow is essential for generating trustworthy affinity data. The following diagram and protocol outline a comprehensive approach.
General Workflow for Affinity Assessment of Bis-Sulfone Conjugated Antibodies
Caption: Workflow for assessing the binding affinity of a bis-sulfone conjugated antibody.
Detailed Experimental Protocol: SPR Analysis
This protocol provides a framework for determining the binding kinetics of a bis-sulfone conjugated antibody to its target antigen using SPR.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, a carboxymethylated dextran surface)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Purified target antigen (ligand)
-
Purified bis-sulfone conjugated antibody (analyte)
-
Purified unconjugated antibody (control analyte)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
2. Experimental Setup (Self-Validating System):
-
Causality: The choice of a CM5 chip and amine coupling is a robust and common method for immobilizing protein ligands. The running buffer should be chosen to minimize non-specific binding. The inclusion of the unconjugated antibody as a control is the most critical step for a direct and trustworthy comparison.
-
Procedure:
-
Equilibrate the system with running buffer.
-
Activate the sensor surface of two flow cells (one for the ligand, one as a reference) with a 1:1 mixture of EDC/NHS.
-
Inject the antigen, diluted in immobilization buffer, over one flow cell to achieve the desired immobilization level (e.g., 100-200 RU). The second flow cell is left blank to serve as a reference for subtracting bulk refractive index changes and non-specific binding.
-
Deactivate any remaining active esters on both flow cells with ethanolamine-HCl.
-
3. Kinetic Analysis:
-
Causality: A multi-cycle kinetics approach is used, where different concentrations of the analyte are injected over the ligand and reference surfaces. This allows for the determination of concentration-dependent binding and fitting to a kinetic model. A zero-concentration sample (buffer only) is included to double-subtract any baseline drift.
-
Procedure:
-
Prepare a dilution series of the bis-sulfone conjugated antibody in running buffer (e.g., 0.1 nM to 100 nM).
-
Prepare an identical dilution series for the unconjugated antibody.
-
For each concentration of the conjugated antibody, perform the following cycle:
-
Inject the analyte over the ligand and reference surfaces for a defined association time (e.g., 180 seconds).
-
Allow the analyte to dissociate in running buffer for a defined dissociation time (e.g., 600 seconds).
-
Inject the regeneration solution to remove any remaining bound analyte.
-
-
Repeat the entire process for the unconjugated antibody dilution series.
-
4. Data Analysis:
-
Causality: The raw data (sensorgrams) are processed to isolate the specific binding interaction. The reference-subtracted data are then fitted to a binding model (e.g., 1:1 Langmuir binding) to extract the kinetic constants.
-
Procedure:
-
Process the raw data by subtracting the signal from the reference flow cell and the zero-concentration (buffer) injection.
-
Fit the processed sensorgrams to a suitable kinetic model (e.g., a 1:1 binding model) using the instrument's analysis software.
-
This will yield the k a, k d, and K D for the bis-sulfone conjugated antibody.
-
Perform the same analysis for the unconjugated antibody data.
-
Directly compare the kinetic parameters to determine the impact of the conjugation. A fold-change of less than 3 is often considered acceptable, but this threshold is context-dependent.
-
Conclusion
The development of bis-sulfone conjugated antibodies is a sophisticated process that demands equally sophisticated analytical characterization. Assessing binding affinity is not merely a quality control checkpoint; it is a fundamental measure of the conjugate's potential for success. While ELISA offers a valuable high-throughput screening tool, label-free, real-time methods like SPR and BLI provide the detailed kinetic information necessary for a comprehensive understanding of how conjugation impacts the antibody's primary function. By implementing robust, self-validating protocols that always include the unconjugated parent antibody as a direct comparator, researchers can generate high-confidence data to guide the selection of the most promising ADC candidates, ultimately accelerating the development of more effective and safer targeted therapies.
References
-
Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry. [Link]
-
Sha, F., et al. (2018). Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator. Biomacromolecules. [Link]
-
Stenström, O., et al. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Bioconjugate Chemistry. [Link]
-
Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology. [Link]
-
Rashidian, M., & Distefano, M. D. (2013). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry. [Link]
-
The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity. YouTube. [Link]
-
Abdiche, Y. N., et al. (2011). Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry. Methods in Molecular Biology. [Link]
-
Emmenegger, M., et al. (2023). Protocol to determine antibody affinity and concentration in complex solutions using microfluidic antibody affinity profiling. STAR Protocols. [Link]
-
Antibodies.com. (2024, April 6). ELISA: The Complete Guide. [Link]
-
ResearchGate. (2022, February 20). Any one used ELISA based assay for Antibody affinity?. [Link]
-
Taylor & Francis Online. (2025, February 16). Quantifying antibody binding: techniques and therapeutic implications. [Link]
-
Eurofins Discovery. Target Binding Characterization. [Link]
-
Gator Bio. (2020, December 16). What is biolayer interferometry? BLI from Gator Bio. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Bio-Layer Interferometry (BLI) - Creative Proteomics [creative-proteomics.com]
- 9. Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. How to detect and quantify the binding affinity of the antibody to the antigen? | AAT Bioquest [aatbio.com]
- 12. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. How Does ELISA Work? | Cell Signaling Technologies | Cell Signaling Technology [awsprod-cellsignal.com]
- 15. youtube.com [youtube.com]
Technical Guide: Determination of Conjugation Sites Using Peptide Mapping LC-MS
[1][2]
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs) and fusion proteins, the specific location of the payload conjugation is a Critical Quality Attribute (CQA).[1] While global techniques like Hydrophobic Interaction Chromatography (HIC) or Intact Mass Spectrometry provide average Drug-to-Antibody Ratios (DAR), they fail to pinpoint the exact amino acid residues modified.
This guide details the Peptide Mapping LC-MS workflow, the industry gold standard for site-specific localization. Unlike "top-down" approaches, this "bottom-up" methodology offers residue-level resolution but requires rigorous control over sample preparation to prevent artifactual drug loss (retro-Michael addition) or disulfide scrambling.
Part 1: The Landscape of Conjugation Site Analysis
To understand why Peptide Mapping is the chosen methodology for site determination, it must be compared against its primary alternatives: Intact Mass Analysis (Top-Down) and Middle-Down Mass Spectrometry.
Comparative Analysis: Peptide Mapping vs. Alternatives
| Feature | Peptide Mapping LC-MS (Bottom-Up) | Intact Mass Analysis (Top-Down) | Middle-Down MS (Subunit) |
| Primary Output | Exact amino acid residue location (e.g., Cys-226). | Total Drug Load distribution (DAR 0, 2, 4, etc.). | Domain localization (Fc vs. Fab). |
| Resolution | High (Residue level). | Low (Whole molecule level). | Medium (25 kDa subunit level).[2] |
| Sample Prep | Complex (Digestion, reduction, alkylation). Risk of artifacts. | Minimal (Desalting). | Moderate (IdeS digestion, reduction). |
| Throughput | Low (60-90 min LC gradients). | High (5-10 min). | Medium (15-20 min). |
| Payload Stability | High risk of linker instability during digestion. | Preserved (Native conditions possible). | Preserved. |
| Best Use Case | Site identification, occupancy calculation, PTM profiling. | Rapid DAR screening, batch-to-batch consistency. | Fast localization to Fab/Fc, glycosylation profiling. |
Expert Insight: While Intact MS is faster for QC, it cannot distinguish between isomeric species (e.g., a drug conjugated to Cys-226 vs. Cys-229). Only Peptide Mapping provides the structural certainty required for regulatory filings (IND/BLA).
Part 2: Experimental Protocol (Self-Validating System)
The following protocol is designed for a Cysteine-linked ADC (e.g., Maleimide linker). Critical Warning: Standard reduction/alkylation protocols (pH 8.0, 37°C) often cause maleimide exchange or ring-opening. This protocol uses lower pH and temperature to ensure data integrity.
Workflow Visualization
The following diagram outlines the critical decision points in the sample preparation and acquisition workflow.
Caption: End-to-end workflow for ADC peptide mapping, highlighting the critical control point at the Reduction/Alkylation step to prevent linker instability.
Step-by-Step Methodology
1. Denaturation & Disulfide Reduction
-
Reagent: 6 M Guanidine HCl or 8 M Urea.
-
Buffer: 50 mM Ammonium Acetate or Citrate (pH 6.0 - 6.5).
-
Why pH 6.0? At pH > 7.5, maleimide-thiol linkages undergo retro-Michael addition, causing the drug to "fall off" and potentially re-conjugate elsewhere (scrambling).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT as it is effective at lower pH.
2. Alkylation (The "Locking" Step)
-
Reagent: N-ethylmaleimide (NEM) or Iodoacetamide (IAM).
-
Protocol: Add alkylating agent in excess. Incubate at room temperature in the dark.
-
Validation: If analyzing a Cys-linked ADC, the free cysteines (unconjugated) will be alkylated by NEM/IAM, while conjugated cysteines remain drug-loaded. Mass difference = Mass(Drug) vs. Mass(Alkyl).
3. Enzymatic Digestion
-
Primary Enzyme: Trypsin (Seq.[3] Grade). Ratio 1:20 (Enzyme:Protein).
-
Challenge: Large hydrophobic payloads can sterically hinder Trypsin access.
-
Alternative: Use Chymotrypsin or Glu-C in parallel to generate overlapping peptides, ensuring 100% sequence coverage.
-
Incubation: 37°C for 4 hours (avoid overnight if linker is labile).
4. LC-MS Acquisition
-
Column: C18 Peptide (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Shallow gradient required. Drug-conjugated peptides are significantly more hydrophobic and will elute late (high %B). Ensure the run extends to 90-95% B to elute these species.
Part 3: Advanced Mass Spectrometry Strategies
Locating the drug on a specific residue requires selecting the correct fragmentation mode. Standard HCD (Higher-energy Collisional Dissociation) is often insufficient for ADCs because the collision energy preferentially shatters the drug-linker bond rather than the peptide backbone.
Fragmentation Logic: HCD vs. ETD
The following decision tree illustrates how to select the fragmentation mode based on the payload type.
Caption: Decision logic for MS2 fragmentation. ETD is preferred for labile linkers to preserve the drug attachment on the peptide backbone.
-
HCD (Higher-energy Collisional Dissociation):
-
Outcome: Often causes "neutral loss" of the payload.
-
Utility: excellent for generating Diagnostic Ions (Reporter Ions). For example, MMAE generates a signature fragment at m/z 718.[6]5. If you see this ion, you know the peptide carries the drug, even if the exact site is ambiguous.
-
ETD (Electron Transfer Dissociation) / EThcD:
-
Mechanism:[4] Radical-driven fragmentation.
-
Outcome: Cleaves the peptide backbone (c- and z-ions) while keeping side-chain modifications intact.
-
Utility:The Gold Standard for Localization. It allows you to sequence the peptide with the drug still attached to the specific cysteine or lysine.
-
Part 4: Data Analysis & Validation
Trustworthiness in data comes from cross-validation.
-
Reporter Ion Filtering: Filter MS2 spectra for the drug's specific diagnostic ion (e.g., m/z 718.5 for MMAE, m/z 485.2 for DM1). This filters out the thousands of non-conjugated peptides.
-
Mass Shift Calculation:
-
Ensure the mass error is < 5 ppm.
-
-
Occupancy Calculation:
-
Note: Ionization efficiency differs between conjugated and unconjugated peptides.[2] For absolute quantitation, UV (214nm) integration is more accurate than MS signal intensity.
-
References
-
National Institutes of Health (NIH). (2016). Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens. [Link]
-
American Chemical Society (ACS) - Analytical Chemistry. (2022).[1] Site-Specific Conjugation Quantitation of a Cysteine-Conjugated Antibody–Drug Conjugate Using Stable Isotope Labeling Peptide Mapping LC–MS/MS Analysis. [Link][1]
-
Journal of Controlled Release. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. [Link]
-
National Institutes of Health (NIH) - PMC. (2019). Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation. [Link]
-
Creative Biolabs. Conjugation Site Analysis by MS/MS Protein Sequencing. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Personal protective equipment for handling Bis-sulfone-PEG12-NHS Ester
Technical Guide: Safe Handling & Logistics for Bis-sulfone-PEG12-NHS Ester
Executive Summary & Chemical Profile
This compound is a high-value, heterobifunctional crosslinking reagent used primarily for site-specific bioconjugation. It targets primary amines (via the NHS ester) and reduced disulfide bridges (via the bis-sulfone moiety) to create stable, homogeneous antibody-drug conjugates (ADCs) or protein scaffolds.
While the PEG spacer reduces immunogenicity and increases water solubility, the reactive termini dictate the safety profile. This guide moves beyond the standard Safety Data Sheet (SDS) to address the practical reality of handling this compound in a research environment, specifically addressing the risks posed by the solvents required for its use (DMSO/DMF).
Chemical Hazard Profile:
| Component | Function | Primary Hazard | Reactivity Note |
|---|---|---|---|
| NHS Ester | Amine Targeting | Skin/Eye Irritant, Sensitizer | Hydrolyzes rapidly in moisture; releases N-hydroxysuccinimide. |
| Bis-sulfone | Thiol Bridging | Irritant (Dust) | Reacts with thiols; potential alkylating agent.[1][2][3] |
| PEG12 Spacer | Solubility | Low Toxicity | Hygroscopic; prone to static charge. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without specific modifications for the solvents used with this reagent. This compound is typically solubilized in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) . Both solvents are permeation enhancers, meaning they can carry the dissolved reagent through standard nitrile gloves and into the bloodstream.
PPE Selection Table
| Body Area | Standard Requirement | Enhanced Requirement (For Solubilized Reagent) | Scientific Rationale |
| Hand Protection | Nitrile Exam Gloves (4-5 mil) | Double-Gloving or Laminate/Butyl Gloves | Critical: Standard nitrile has a breakthrough time of <15 mins for DMSO/DMF. Double gloving provides a "sacrificial" outer layer. |
| Eye Protection | Safety Glasses (Side shields) | Chemical Splash Goggles | NHS esters are severe eye irritants. Goggles prevent vapor/splash entry if working with volatile solvents. |
| Respiratory | N95 (if outside hood) | Fume Hood (Mandatory) | Prevents inhalation of fine powder (sensitization risk) and solvent vapors. |
| Body Defense | Lab Coat (Cotton/Poly) | Lab Coat + Apron (if scaling up) | Cotton absorbs spills; an impervious apron prevents solvent soak-through to skin. |
Operational Workflow & Safety Logic
The following workflow integrates safety with chemical integrity. The primary cause of reagent failure is hydrolysis due to improper warming; the primary cause of user exposure is solvent splashing.
Step 1: Storage & Equilibration (The "Warm-Up")
-
Protocol: Store at -20°C under desiccant. Before opening, allow the bottle to equilibrate to room temperature for 30–60 minutes inside a desiccator.
-
Why: Opening a cold bottle in a humid lab causes immediate condensation. Water hydrolyzes the NHS ester to a non-reactive carboxylic acid, ruining the experiment.
Step 2: Weighing & Aliquoting
-
Hazard: PEGylated reagents are often fluffy, static-prone powders.
-
Protocol:
-
Place the balance inside the fume hood or use a powder containment enclosure.
-
Use an anti-static gun if the powder flies.
-
Do not use a spatula that has touched other amines.
-
-
Safety Check: If powder spills, wipe with a wet paper towel (hydrolyzes the reagent) then a solvent wipe.
Step 3: Solubilization (The High-Risk Step)
-
Protocol: Dissolve in anhydrous DMSO or DMF immediately before use.
-
Critical Safety Action: Once dissolved, the reagent can penetrate skin. Change outer gloves immediately upon any splash. [4]
-
Concentration: Typical stock solutions are 10–100 mM.
Step 4: Conjugation Reaction
-
Protocol: Add the NHS ester to the protein solution (pH 7.0–8.5).
-
Waste Generation: The reaction releases N-hydroxysuccinimide (low toxicity) and consumes the reagent.
Visualized Workflows
Figure 1: PPE Decision Hierarchy
This diagram illustrates the escalation of PPE based on the state of the matter (Solid vs. Solution).
Caption: PPE escalation logic based on solvent permeability risks.
Figure 2: Operational Lifecycle
From cold storage to disposal, ensuring reagent integrity and user safety.
Caption: Operational lifecycle emphasizing the equilibration step to prevent hydrolysis.
Disposal & Emergency Procedures
Disposal Plan
Do not treat this as general trash. While the PEG component is benign, the reactive groups and solvents classify it as hazardous.
-
Solid Waste: Expired or spilled powder should be collected in a sealed container labeled "Hazardous Waste: Toxic Solid, Organic, N.O.S."
-
Liquid Waste: Solutions containing DMSO/DMF must go into Non-Halogenated Organic Solvent Waste .
-
Note: Do not mix with oxidizing agents (e.g., nitric acid) in the waste stream.
-
-
Container: Triple rinse the empty reagent bottle with water (to hydrolyze residues) before discarding the glass.
Emergency Response
-
Skin Contact (Solution): Immediately remove contaminated gloves/clothing. Wash skin with soap and water for 15 minutes. Do not use ethanol/solvents to wash skin, as this increases permeation.
-
Eye Contact: Flush with water for 15 minutes.[5][6] Seek medical attention.
-
Spill (Solid): Dampen a paper towel to wipe up (avoids dust generation). Place in hazardous waste.[7]
References
-
Thermo Fisher Scientific. N-Hydroxysuccinimide (NHS) and Sulfo-NHS Instructions. (General handling of NHS esters).[5] Link
-
Ansell. Chemical Permeation & Degradation Guide (Nitrile vs. DMSO). (Data on solvent breakthrough times). Link
-
BroadPharm. Bis-sulfone-PEG Reagents Safety Data Sheet. (Specific reagent classification). Link
-
Princeton University EHS. Safe Handling of Dimethyl Sulfoxide (DMSO). (Solvent carrier risks). Link
Sources
- 1. Bis-sulfone-PEG4-NHS Ester, 2055047-19-1 | BroadPharm [broadpharm.com]
- 2. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 3. Bis-sulfone-PEG4-TCO | BroadPharm [broadpharm.com]
- 4. web.uri.edu [web.uri.edu]
- 5. macrocyclics.com [macrocyclics.com]
- 6. fishersci.ie [fishersci.ie]
- 7. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
